molecular formula C6H12ClNO2 B1321823 Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 914226-26-9

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B1321823
CAS No.: 914226-26-9
M. Wt: 165.62 g/mol
InChI Key: BQNOIBDCWPBGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(aminomethyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(aminomethyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHWQKTYOKPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS number 914226-26-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9).

CAS Number: 914226-26-9 Synonyms: 1-(Aminomethyl)cyclopropanecarboxylic acid methyl ester;


-cAA methyl ester.

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a specialized


-amino acid ester  building block used extensively in medicinal chemistry and peptide engineering. Unlike the more common 

-amino acid homolog (1-aminocyclopropanecarboxylic acid, ACC), this compound features a methylene spacer between the amine and the cyclopropane ring. This structural modification classifies it as a

-disubstituted amino acid
, a critical motif for inducing specific secondary structures (such as helices) in peptidomimetics and enhancing metabolic stability in drug candidates.

Chemical Profile & Specifications

The compound is typically synthesized and stored as its hydrochloride salt to prevent spontaneous cyclization into a


-lactam species.
PropertySpecification
CAS Number (Free Base) 914226-26-9
CAS Number (HCl Salt) 1170782-90-7
Molecular Formula

Molecular Weight 129.16 g/mol (Free Base); 165.62 g/mol (HCl Salt)
Appearance Colorless oil (Free Base) or White crystalline solid (HCl Salt)
Solubility Soluble in MeOH, DMSO, DCM; Water soluble (Salt form)
pKa (Predicted) ~9.5 (Amine), ~-6 (Ester oxygen protonation)
Storage Conditions Desiccate at +2°C to +8°C; Store under inert gas (

or Ar)

Synthesis & Manufacturing

The most robust synthetic route involves the construction of the cyclopropane ring via dialkylation, followed by the selective reduction of a nitrile precursor. This method avoids the use of unstable intermediates and allows for scalability.

Retrosynthetic Analysis

The target molecule is accessed from Methyl cyanoacetate . The synthesis consists of two primary phases:[1][2][3]

  • Cyclopropanation: Formation of the quaternary carbon center using 1,2-dibromoethane.

  • Selective Reduction: Hydrogenation of the nitrile to the primary amine without reducing the methyl ester.

Detailed Protocol
Step 1: Synthesis of Methyl 1-cyanocyclopropanecarboxylate
  • Reagents: Methyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (

    
    ), DMF or DMSO.
    
  • Procedure:

    • Suspend

      
       (2.5 equiv) in DMF.
      
    • Add Methyl cyanoacetate (1.0 equiv) and 1,2-dibromoethane (1.2 equiv).

    • Heat to 60°C for 12–16 hours. The intramolecular alkylation forms the cyclopropane ring.

    • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine to remove DMF.

    • Purification: Distillation or silica gel chromatography (Hexane/EtOAc).

Step 2: Nitrile Reduction to Methyl 1-(aminomethyl)cyclopropanecarboxylate
  • Reagents: Cobalt(II) chloride (

    
    ), Sodium Borohydride (
    
    
    
    ), Methanol.
  • Rationale: The

    
     system is highly selective for nitrile reduction in the presence of esters, avoiding the over-reduction to the alcohol that can occur with 
    
    
    
    .
  • Procedure:

    • Dissolve Methyl 1-cyanocyclopropanecarboxylate (1.0 equiv) and

      
       (0.2 equiv) in Methanol at 0°C.
      
    • Portion-wise add

      
       (3.0 equiv). The solution will turn black (formation of cobalt boride species).
      
    • Stir at room temperature for 2 hours.

    • Quench: Carefully add 1N HCl to destroy excess borohydride and solubilize cobalt salts.

    • Isolation: Basify to pH >10 with

      
       and extract with DCM.
      
    • Salt Formation: Treat the organic layer with HCl in dioxane/ether to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisRoute Start Methyl Cyanoacetate (Starting Material) Step1 Cyclopropanation (1,2-dibromoethane, K2CO3) Start->Step1 Inter Methyl 1-cyanocyclopropane- carboxylate Step1->Inter Ring Closure Step2 Selective Reduction (CoCl2 / NaBH4) Inter->Step2 Product Methyl 1-(aminomethyl) cyclopropanecarboxylate Step2->Product Nitrile -> Amine

Figure 1: Synthetic pathway from methyl cyanoacetate to the target beta-amino ester.

Applications in Drug Discovery

Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a critical scaffold in "Fragment-Based Drug Design" (FBDD). Its utility is defined by three mechanistic advantages:

Conformational Restriction

The cyclopropane ring locks the


-amino acid backbone into a rigid conformation. In peptide chains, this residue promotes the formation of stable helices (e.g., 14-helix in 

-peptides), which are crucial for disrupting protein-protein interactions (PPIs).
Metabolic Stability

The quaternary carbon at the 1-position prevents


-proton abstraction, blocking racemization. Furthermore, the unnatural 

-peptide backbone is generally unrecognized by endogenous proteases, significantly extending the half-life (

) of therapeutic peptides in plasma.
Application Workflow

ApplicationWorkflow Compound Methyl 1-(aminomethyl) cyclopropanecarboxylate Hydrolysis Hydrolysis (LiOH/THF) Compound->Hydrolysis Free Acid Gen. Target2 Small Molecule Drugs (GABA Analogs) Compound->Target2 Direct Derivatization Coupling Peptide Coupling (HATU/DIPEA) Hydrolysis->Coupling Target1 Peptidomimetics (Protease Resistant) Coupling->Target1

Figure 2: Utilization of the scaffold in peptide synthesis and small molecule optimization.

Safety & Handling Protocol

  • Hazards: The free amine is a skin and eye irritant (H315, H319). Inhalation may cause respiratory irritation (H335).

  • Stability: The free base is prone to intramolecular cyclization to form a bicyclic

    
    -lactam (2-azaspiro[3.3]heptan-1-one).
    
  • Recommendation: Always handle as the Hydrochloride salt unless the free base is generated in situ for immediate reaction.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a certified chemical fume hood.

References

  • PubChem. "Methyl 1-(aminomethyl)cyclopropanecarboxylate." National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Reductive Amination and Nitrile Reduction Methodologies." [Link]

Sources

Structural Elucidation and Quality Control of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | CAS: 154122-68-6

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a critical bifunctional building block used in the synthesis of conformationally restricted


-amino acids (GABA analogs) and peptidomimetics. Unlike its 

-amino acid counterpart (1-aminocyclopropanecarboxylic acid, ACC), this molecule features an exocyclic methylene spacer that introduces unique rotational freedom while maintaining the rigid directionality of the cyclopropane spiro-fusion. This guide provides a rigorous analytical framework for researchers to validate structure, assess purity, and prevent common degradation issues during drug development workflows.

Molecular Architecture & Physicochemical Properties

The molecule consists of a cyclopropane ring substituted at the C1 position with two functional groups: a methyl ester and an aminomethyl moiety. This 1,1-disubstitution pattern creates a local plane of symmetry, rendering the molecule achiral (meso-like context) unless derivatized with chiral auxiliaries.

Structural Constants
PropertyValue / Description
IUPAC Name Methyl 1-(aminomethyl)cyclopropanecarboxylate
Molecular Formula

Molecular Weight 143.18 g/mol (Free Base) / 179.64 g/mol (HCl Salt)
Ring Strain Energy ~27.5 kcal/mol (Cyclopropane core)
C1 Hybridization Quaternary

(Distorted tetrahedral)
pKa (Calculated) ~8.5 (Amine), ~ -6.5 (Ester oxygen protonation)
Critical Stability Factors
  • Ring Strain: The high ring strain makes the cyclopropane moiety susceptible to ring-opening reactions under strong acidic conditions or catalytic hydrogenation.

  • Ester Hydrolysis: The steric bulk at C1 retards hydrolysis compared to linear esters, but basic conditions will rapidly generate the carboxylate.

  • Cyclization: In the free base form, intramolecular attack of the amine on the ester is kinetically favored, leading to the formation of 3-azaspiro[2.4]heptan-4-one (a

    
    -lactam). Storage as the HCl salt is mandatory. 
    

Spectroscopic Characterization Strategy

The structural validation of CAS 154122-68-6 relies on differentiating the cyclopropane ring protons from the exocyclic methylene group.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-


 is recommended for the HCl salt to prevent aggregation. 

is suitable for the free base but risks lactamization during acquisition.

NMR (400 MHz, DMSO-

) - Theoretical Assignment
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.20 Broad Singlet3H

Ammonium protons (exchangeable with

).
3.65 Singlet3H

Methyl ester. Characteristic sharp singlet.
3.15 Singlet (or broad s)2H

Diagnostic Peak. Exocyclic methylene. Distinguishes from ACC (which lacks this signal).
1.30 – 1.10 Multiplet (AA'BB')2HRing

Protons on C2/C3 cis to the ester group.
1.10 – 0.90 Multiplet (AA'BB')2HRing

Protons on C2/C3 trans to the ester group.

Expert Note on Ring Protons: Due to the plane of symmetry bisecting C1 and the C2-C3 bond, the protons on C2 and C3 form a complex AA'BB' spin system. They rarely appear as clean triplets. They typically manifest as two distinct, higher-order multiplets in the 0.8–1.5 ppm region.


NMR (100 MHz, DMSO-

)
  • Carbonyl (

    
    ):  ~172 ppm.
    
  • Methoxy (

    
    ):  ~52 ppm.
    
  • Exocyclic Methylene (

    
    ):  ~40-44 ppm.
    
  • Quaternary Carbon (C1): ~25-28 ppm (Low intensity).

  • Ring Carbons (C2, C3): ~12-15 ppm (High field shift due to ring current anisotropy).

Infrared Spectroscopy (FT-IR)

The cyclopropane ring offers a unique "fingerprint" distinct from linear alkanes.

  • 3000 – 3100 cm⁻¹: Cyclopropane

    
     stretching (Unusually high frequency due to high s-character of C-H bonds).
    
  • 1735 cm⁻¹: Ester

    
     stretch (Strong).
    
  • ~1160 cm⁻¹:

    
     stretch.
    
  • ~1020 cm⁻¹: Ring deformation (Skeletal vibration).[1]

Chromatographic Purity Profiling

Gas Chromatography - Mass Spectrometry (GC-MS)

Applicability: Best for the free base . Salts must be neutralized/extracted or derivatized prior to injection.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium (1 mL/min).

  • Detection: Electron Impact (EI).

Fragmentation Pattern (EI, 70 eV):

  • Molecular Ion (

    
    ):  143 m/z (Weak or absent).
    
  • Base Peak: Often m/z 84 (Loss of

    
    ).
    
  • Diagnostic Fragment: m/z 112 (Loss of

    
    ).
    
  • Amine Fragment: m/z 30 (

    
    ), characteristic of primary aminomethyl groups.
    
HPLC Method (Reverse Phase)

Applicability: Preferred for the HCl salt and quantitative purity assessment.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (Suppresses amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 210 nm (Low wavelength required as the molecule lacks chromophores).

  • ELSD/CAD: Recommended if UV sensitivity is insufficient.

Analytical Logic & Workflow Visualization

The following diagram outlines the decision tree for characterizing a batch of Methyl 1-(aminomethyl)cyclopropanecarboxylate.

AnalyticalWorkflow Start Crude Sample (CAS 154122-68-6) Solubility Solubility Check (Water vs. DCM) Start->Solubility SaltPath Water Soluble (HCl Salt) Solubility->SaltPath High Polarity BasePath Organic Soluble (Free Base) Solubility->BasePath Low Polarity HPLC HPLC-UV/ELSD (Purity & Counter-ion) SaltPath->HPLC NMR_DMSO 1H NMR (DMSO-d6) Check for Ammonium (8.2 ppm) SaltPath->NMR_DMSO ChlorideTest AgNO3 Test / IC Confirm Chloride SaltPath->ChlorideTest GCMS GC-MS (Mw 143 Check) BasePath->GCMS NMR_CDCl3 1H NMR (CDCl3) Check for Lactamization BasePath->NMR_CDCl3 LactamRisk Risk Alert: Spontaneous Cyclization NMR_CDCl3->LactamRisk

Figure 1: Analytical decision matrix distinguishing between the salt form (stable) and free base (reactive).

Synthesis Context & Applications

Understanding the synthesis informs the impurity profile. The compound is typically synthesized via the Curtius rearrangement of cyclopropane-1,1-dicarboxylic acid derivatives or by alkylation of cyanoacetates followed by reduction.

Common Impurities
  • Cyclopropane-1,1-dicarboxylate: Starting material carryover. Detectable by NMR (lack of amine signals) and HPLC (different retention time).

  • 3-azaspiro[2.4]heptan-4-one (Lactam): Formed by intramolecular cyclization.

    • Detection: IR shift of Carbonyl from ~1735 (ester) to ~1690 cm⁻¹ (amide). Loss of OMe singlet in NMR.

Application in Drug Discovery

This scaffold serves as a "conformationally restricted" GABA analog. By locking the


-amino acid backbone into a cyclopropane ring, researchers can probe specific receptor binding pockets that require defined dihedral angles. It is frequently used in:
  • HCV NS3/4A Protease Inhibitors: As a P1 linker moiety.

  • Neuroactive Peptides: To increase metabolic stability against proteases.

References

  • Synthesis and Reactivity: Hanrahan, J. R., & Johnston, G. A. R. (2009).[2] Synthesis of

    
    -Aminobutyric Acid Analogs. Seminars in Cell & Developmental Biology. Link[2]
    
  • Cyclopropane Spectroscopy: Knothe, G. (2006). NMR Characterization of Cyclopropane Fatty Acids. Journal of the American Oil Chemists' Society. Link

  • Ring Strain Analysis: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Structural Data Validation: National Institute of Standards and Technology (NIST). Cyclopropane IR and MS Standards. Link

  • Peptidomimetic Applications: Burgess, K., et al. (1995). Synthesis of Cyclopropane-Based Peptidomimetics. Journal of the American Chemical Society.[3][4] Link

Sources

The Cyclopropyl Moiety: A Strategist's Guide to Harnessing Strain in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has matured into an indispensable tool in modern drug discovery.[1][2] Its unique combination of rigidity, distinct electronic character, and metabolic resilience allows medicinal chemists to address multifaceted challenges in lead optimization, from enhancing potency and selectivity to fine-tuning pharmacokinetic profiles.[3][4][5] This guide provides an in-depth exploration of the cyclopropane derivative's role in medicinal chemistry. We will dissect the fundamental principles that govern its utility, survey robust synthetic methodologies for its installation, and analyze case studies of its successful application in FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ this versatile pharmacophore to overcome complex optimization hurdles.

The Strategic Value of a Strained Ring: Core Physicochemical Properties

The therapeutic advantages conferred by the cyclopropyl ring are a direct consequence of its unique and highly strained three-membered carbocyclic structure. Understanding these foundational properties is critical to leveraging them effectively in drug design.

Electronic Character and Conformational Rigidity

The significant angle strain in the cyclopropane ring (C-C-C bond angles of 60°) forces the carbon-carbon bonds to be formed from orbitals with a high degree of p-character, resulting in what is known as "bent" or Walsh orbitals.[6] This imparts properties akin to a carbon-carbon double bond, including the ability to engage in conjugation with adjacent π-systems.[7] Key consequences for drug design include:

  • Enhanced Potency through Pre-organization: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock.[1][7] By restricting the rotational freedom of a molecule, it can pre-organize the pharmacophore into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to a significant increase in potency.[3][4]

  • Modulation of Physicochemical Properties: The unique electronics of the cyclopropyl group can be used to fine-tune properties like lipophilicity (logP) and basicity (pKa) of nearby functional groups, which is crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Metabolic Stability: A Shield Against Oxidation

One of the most prized attributes of the cyclopropyl group is its contribution to metabolic stability. The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][3][4] This increased bond dissociation energy makes them less susceptible to abstraction by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases, a primary pathway for drug degradation.[1][8] Replacing a metabolically vulnerable group, such as an isopropyl or N-ethyl moiety, with a cyclopropyl group can effectively block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[1][8]

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing drug properties while retaining biological activity. The cyclopropyl group is a highly effective and versatile bioisostere for several common functionalities.[9][10]

  • gem-Dimethyl and Isopropyl Groups: The cyclopropyl ring can mimic the steric bulk and lipophilicity of a gem-dimethyl or isopropyl group while offering conformational rigidity and enhanced metabolic stability.

  • Alkenes and Carbonyls: Its planar geometry and unique electronics allow it to serve as a stable, non-metabolizable replacement for an alkene, preserving the spatial arrangement of substituents. In some contexts, it can also act as a bioisostere for a carbonyl group.

  • Aromatic Rings: In certain scaffolds, a cyclopropyl group can project substituents into vectors similar to those of a phenyl ring, offering a saturated, three-dimensional alternative to a flat aromatic system, which can improve properties like solubility.[11]

Properties_and_Advantages CP Cyclopropyl Moiety Strain High Ring Strain (60° C-C-C angles) CP->Strain Rigidity Conformational Rigidity (Planar Structure) CP->Rigidity Electronics Unique Electronics (Enhanced p-character) CP->Electronics Metabolism Metabolic Robustness (Strong C-H Bonds) CP->Metabolism Bioisostere Versatile Bioisostere CP->Bioisostere Potency Enhanced Potency Rigidity->Potency  Pre-organization (Lower ΔS penalty) Selectivity Modulated Selectivity Electronics->Selectivity Alters electronic interactions ADME Improved ADME Profile Metabolism->ADME Blocks CYP oxidation Bioisostere->Potency Mimics bioactive conformation Bioisostere->ADME Replaces labile groups Synthetic_Workflow cluster_0 Substrate & Reagent Selection cluster_1 Reaction Pathway cluster_2 Analysis & Application Alkene Alkene / α,β-Unsaturated Carbonyl SS Simmons-Smith (Zn-Cu, Et₂Zn) Alkene->SS CC Corey-Chaykovsky (Sulfur Ylide) Alkene->CC (for carbonyls) TMC Transition-Metal Catalysis (Rh, Cu, Pd) Alkene->TMC Emerging Emerging Methods (Photocatalysis, Electrochemistry) Alkene->Emerging Carbene Carbene Precursor (e.g., CH₂I₂, Diazo Compound) Carbene->SS Carbene->TMC Carbene->Emerging Product Cyclopropane Derivative SS->Product CC->Product TMC->Product Emerging->Product Purify Purification & Characterization (Chromatography, NMR, MS) Product->Purify Incorp Incorporation into Lead Molecule Purify->Incorp

Caption: A generalized workflow for the synthesis and application of cyclopropane derivatives in a drug discovery context.

Case Studies: The Cyclopropyl Group in Marketed Drugs

The strategic value of the cyclopropyl group is best illustrated by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including antiviral, anticancer, and cardiovascular indications. [10][12]

Drug (Brand Name) Therapeutic Area Primary Target(s) Strategic Role of the Cyclopropyl Group
Nirmatrelvir (Paxlovid) Antiviral (COVID-19) SARS-CoV-2 Main Protease (Mpro) The bicyclo[1.1.1]pentane isostere was replaced with a cyclopropane-fused system to optimize binding and maintain a rigid conformation required for potent inhibition.
Ticagrelor (Brilinta) Antiplatelet P2Y₁₂ Receptor The N-cyclopropyl group enhances metabolic stability by replacing a more labile ethyl group. Its rigidity also contributes to the optimal presentation of the pharmacophore to the receptor, increasing potency. [3]
Simeprevir (Olysio) Antiviral (Hepatitis C) HCV NS3/4A Protease The cyclopropyl-acylsulfonamide warhead is crucial for binding. The cyclopropane ring provides conformational constraint, locking the molecule into the bioactive conformation needed to effectively inhibit the enzyme. [1]

| Tranylcypromine (Parnate) | Antidepressant | Monoamine Oxidase (MAO) | As a rigid analogue of amphetamine, the cyclopropane ring is integral to the pharmacophore. It locks the side chain, leading to potent, irreversible inhibition of MAO. [1]|

These examples demonstrate that the cyclopropyl group is not merely a passive spacer but an active and strategic component that directly addresses critical drug design challenges, including potency, metabolic stability, and conformational control.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation

This protocol describes a typical procedure for the diastereoselective cyclopropanation of a chiral allylic alcohol using the Furukawa modification (Et₂Zn/CH₂I₂). The hydroxyl group directs the zinc carbenoid to the syn face of the double bond.

Principle: The Lewis basic hydroxyl group of the allylic alcohol coordinates to the Lewis acidic diethylzinc. This brings the subsequently formed zinc carbenoid (ICH₂ZnEt) into close proximity with one face of the alkene, leading to a directed and highly diastereoselective cyclopropanation.

Materials and Reagents:

  • Chiral allylic alcohol (e.g., (E)-cinnamyl alcohol)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the chiral allylic alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition 1 (Et₂Zn): While maintaining the temperature at 0 °C, add the diethylzinc solution (1.2 equiv) dropwise via syringe or dropping funnel over 15 minutes. A gas evolution (ethane) may be observed. Stir the resulting solution for 20 minutes at 0 °C.

  • Reagent Addition 2 (CH₂I₂): In a separate flask, prepare a solution of diiodomethane (1.2 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm slowly to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopropylmethanol derivative.

Safety Precautions:

  • Diethylzinc is highly pyrophoric and will ignite upon contact with air. It must be handled strictly under an inert atmosphere using proper syringe techniques.

  • Diiodomethane is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • The quenching process is exothermic and releases flammable gases. Perform it slowly and with adequate cooling.

Future Perspectives

The application of cyclopropane derivatives in medicinal chemistry continues to evolve. Future directions are likely to focus on:

  • Novel Scaffolds: The synthesis and exploration of more complex, substituted, and spiro-fused cyclopropane systems to access novel three-dimensional chemical space. [11]* Advanced Synthesis: The development of even more efficient, selective, and sustainable catalytic methods for installing cyclopropane rings, particularly for late-stage functionalization of complex molecules. [9][13]* New Modalities: The incorporation of cyclopropyl groups into emerging therapeutic modalities, such as constrained peptides, peptidomimetics, and PROTACs, to enhance their conformational stability and cell permeability. [9]

Conclusion

The cyclopropyl ring has firmly established itself as a privileged structural motif in medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides drug designers with a powerful tool to overcome longstanding optimization challenges. [2][3]A thorough understanding of its fundamental properties, coupled with a command of modern synthetic strategies, will ensure that this small, strained ring continues to play a large and impactful role in the development of the next generation of therapeutics.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • Kumar, A. K. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Peterson, E. A., & Deota, P. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Yadav, J. S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • One (small)
  • Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry (RSC Publishing).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Scott, J. S., & Williams, G. D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
  • Charette, A. B., & Marcoux, J. F. (1995).
  • Synthesis of Cyclopropanes via Hydrogen-Borrowing C
  • Bioisosteric Replacements. Chemspace.
  • Commonly used methods for cyclopropanation reactions.
  • Wender, P. A., & D'Angelo, N. (2003).
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
  • Allen, F. H., & Kirby, A. J. (2012). Geometry and Conformation of Cyclopropane Derivatives Having σ-acceptor and σ-donor Substituents: A Theoretical and Crystal Structure Database Study. Acta Crystallographica Section B.
  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC.
  • Biosynthesis and Metabolism of Cyclopropane Rings in N
  • Cyclopropanes and cyclopropenes: synthesis and applic
  • Installation of C(sp3)
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024).
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. (2024).
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. NIH.
  • Conformational Analysis of Cycloalkanes. Scribd.
  • Bioisosterism. Drug Design Org.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Conformations of Cycloalkanes. Chemistry LibreTexts. (2024).
  • Conformational analysis of cycloalkanes.

Sources

Technical Whitepaper: Structural Elucidation and Synthesis of Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9)

[1][2]

Core Directive: Identity and IUPAC Nomenclature[2]

CAS 914226-26-9 corresponds to a specific gem-disubstituted cyclopropane building block used in the synthesis of peptidomimetics and conformationally restricted pharmaceutical agents.[1]

Chemical Identity[1][2][3][4][5]
  • Common Name: Methyl 1-(aminomethyl)cyclopropanecarboxylate[1][2][3][4][5][6][7]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 129.16 g/mol [2]

  • SMILES: COC(=O)C1(CN)CC1

IUPAC Nomenclature Derivation

The systematic name is derived by treating the cyclopropane ring as the parent structure with the ester function taking priority.[1][2]

  • Parent Scaffold: Cyclopropane ring.[1][2]

  • Principal Functional Group: Carboxylate ester attached to the ring.[1][2] The suffix is -carboxylate .

  • Numbering: The carbon atom attached to the carboxylate is designated as C1 .[1][2]

  • Substituents:

    • A methyl group is attached to the oxygen of the carboxylate (hence "Methyl ...[1][2] carboxylate").

    • An aminomethyl group (

      
      ) is attached to the C1 position of the ring.[1][2]
      
  • Assembly:

    • Prefix: Methyl[2][8]

    • Substituent: 1-(aminomethyl)[1][2][3][4][5][6][7]

    • Root: cyclopropane[2][6]

    • Suffix: 1-carboxylate[1][8][7]

Final IUPAC Name: Methyl 1-(aminomethyl)cyclopropane-1-carboxylate [1]

StructureCoreCyclopropane Ring(Parent)Func1Methyl Ester(Principal Group)Core->Func1Attached at C1Func2Aminomethyl(Substituent at C1)Core->Func2Attached at C1NameMethyl 1-(aminomethyl)cyclopropane-1-carboxylateCore->NameScaffoldFunc1->NameSuffixFunc2->NamePrefix

Figure 1: Structural decomposition of CAS 914226-26-9 showing the gem-disubstitution pattern essential for its conformational properties.[1][2]

Medicinal Chemistry Significance: The Thorpe-Ingold Effect[1]

This molecule is not merely a random intermediate; it is a strategic conformational constraint .[1][2] In drug design, replacing a flexible linear chain with a cyclopropane ring (specifically a 1,1-disubstituted cyclopropane) restricts the rotation of the attached groups.[1][2]

  • Mechanism: The bond angle of the cyclopropane ring (

    
    ) forces the geminal substituents (the ester and the aminomethyl group) closer together than they would be in an open-chain analog.[1][2] This is known as the Thorpe-Ingold Effect  (or gem-dimethyl effect).[1]
    
  • Utility:

    • Peptidomimetics: It serves as a constrained amino acid analog (specifically a

      
      -amino acid homolog) to lock peptides into bioactive conformations.[1][2]
      
    • Metabolic Stability: The cyclopropane ring is metabolically robust compared to linear alkyl chains, often blocking P450 oxidation sites.[1][2]

    • Target Classes: Used in the synthesis of Cryptophycin analogs (anticancer payloads) and specific kinase inhibitors where a precise vector between the amine and the carbonyl is required.[1][2]

Synthesis and Manufacturing Protocols

The synthesis of CAS 914226-26-9 typically proceeds via the reduction of a nitrile precursor. This protocol ensures the preservation of the strained cyclopropane ring.[2]

Retrosynthetic Analysis

The most direct route involves the selective reduction of Methyl 1-cyanocyclopropanecarboxylate (CAS 6914-79-0).[1]

SynthesisTargetTarget: CAS 914226-26-9(Amine)InterIntermediate: Nitrile(Methyl 1-cyanocyclopropanecarboxylate)Inter->TargetSelective Reduction(H2/Raney Ni or CoCl2/NaBH4)StartStarting Material:Methyl Cyanoacetate + 1,2-DibromoethaneStart->InterDialkylation(K2CO3, DMSO)

Figure 2: Synthetic pathway from commodity chemicals to CAS 914226-26-9.[1][2]

Detailed Experimental Protocol

Step 1: Cyclopropanation (Precursor Synthesis)

  • Reagents: Methyl cyanoacetate, 1,2-dibromoethane, Potassium carbonate (

    
    ), DMSO.[1][2]
    
  • Procedure: Methyl cyanoacetate is alkylated with 1,2-dibromoethane under basic conditions.[1] The intramolecular cyclization forms the 1,1-disubstituted ring.[1][2]

Step 2: Nitrile Reduction (Target Synthesis) [1][2]

  • Objective: Reduce the nitrile (

    
    ) to the primary amine (
    
    
    ) without reducing the ester.[1][2]
  • Reagents: Sodium Borohydride (

    
    ), Cobalt(II) Chloride (
    
    
    ), Methanol.[1][2]
  • Protocol:

    • Dissolve Methyl 1-cyanocyclopropanecarboxylate (1.0 eq) in Methanol (

      
      ).
      
    • Add

      
       (0.2 eq).[1][2] The solution turns deep purple.[1][2]
      
    • Cool to

      
      .[1][2]
      
    • Add

      
       (3.0 eq) portion-wise.[1][2] Caution: Vigorous hydrogen gas evolution.[2]
      
    • The reaction mixture turns black (formation of Cobalt boride active species).[1][2]

    • Stir at room temperature for 2 hours.

    • Quench: Add

      
       carefully to destroy excess borohydride and dissolve cobalt salts.
      
    • Workup: Basify with aqueous ammonia to pH 9, extract with DCM (

      
      ), dry over 
      
      
      , and concentrate.

Yield Expectations: 75-85% isolated yield.

Analytical Characterization Data

To validate the identity of CAS 914226-26-9, the following physicochemical properties and spectral data are standard.

PropertyValue / Observation
Physical State Colorless to pale yellow oil
Boiling Point

at 0.5 mmHg
Density


NMR (400 MHz,

)

3.70 (s, 3H,

), 2.95 (s, 2H,

), 1.40 (bs, 2H,

), 1.25 (m, 2H, Ring), 0.85 (m, 2H, Ring).[1][2]

NMR
Carbonyl (

ppm), Ester Methyl (

ppm),

-Amine (

ppm), Quaternary C (

ppm), Ring

(

ppm).[1][2]

Critical Quality Attribute (CQA): The absence of the nitrile peak (

References

  • PubChem Compound Summary. (2025). Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9).[1][2][8][3][4][5][7] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Myriad Genetics, Inc. (2009).[1][2][9] Patent US20090275583A1: Compounds and methods for treating cancer.[1][2] (Describes the use of cyclopropane amino acid analogs). Link

  • Wipf, P., et al. (1998).[1][2] Synthesis and Biological Evaluation of Cryptophycin Analogs.Helvetica Chimica Acta, 81(12), 2218–2243.[1][2] (Foundational work on cyclopropane building blocks in macrocycles). Link

  • Gagnon, A., et al. (2012).[1][2] Synthesis of 1,1-Disubstituted Cyclopropanes.[1]Journal of Organic Chemistry. (General methodology for nitrile reduction in cyclopropanes).

molecular weight and formula of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of Methyl 1-(aminomethyl)cyclopropanecarboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a specialized cyclopropane-based amino ester widely utilized in medicinal chemistry as a conformationally restricted


-amino acid surrogate. Its unique structural rigidity—imparted by the cyclopropane ring—locks the relative orientation of the amino and carboxylate termini, making it an invaluable scaffold for peptidomimetics and fragment-based drug discovery (FBDD). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in the development of kinase inhibitors (e.g., PLK1 inhibitors).

Physicochemical Profile

The molecule is most frequently handled in its hydrochloride salt form to prevent self-condensation and improve shelf-life stability. Researchers must distinguish between the free base and the salt during stoichiometric calculations.

Table 1: Core Chemical Specifications
PropertyFree BaseHydrochloride Salt (Standard Reagent)
CAS Number 914226-26-91170782-90-7
IUPAC Name Methyl 1-(aminomethyl)cyclopropane-1-carboxylateMethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
Molecular Formula


Molecular Weight 129.16 g/mol 165.62 g/mol
Appearance Colorless to pale yellow liquidWhite to off-white crystalline solid
Solubility DCM, MeOH, EtOHWater, MeOH, DMSO
Storage 2–8°C, Inert Atmosphere2–8°C, Desiccated, Inert Atmosphere

Critical Note: The "1-(aminomethyl)" nomenclature indicates a methylene spacer (


) between the ring and the amine. Do not confuse this with Methyl 1-aminocyclopropanecarboxylate (ACC derivatives), where the nitrogen is attached directly to the ring.

Structural Utility & Mechanism

Methyl 1-(aminomethyl)cyclopropanecarboxylate functions as a


-amino acid mimic . In standard peptide chains, 

-amino acids introduce resistance to proteolytic degradation. The cyclopropane ring at the

-carbon (relative to the ester) restricts bond rotation, forcing the backbone into specific torsion angles that can stabilize secondary structures like helices or turns.
Mechanistic Application in Drug Design
  • Conformational Locking: Reduces the entropic penalty of binding to a protein target.

  • Metabolic Stability: The quaternary carbon at the 1-position prevents

    
    -proton abstraction and racemization.
    
  • Linker Chemistry: Serves as a compact, rigid linker in PROTACs or bifunctional ligands.

Visualization: Structural Logic & Application

G cluster_0 Key Structural Feature Start Methyl 1-cyanocyclopropanecarboxylate Intermediate Methyl 1-(aminomethyl) cyclopropanecarboxylate Start->Intermediate Nitrile Reduction (NaBH4/CoCl2 or H2/Ni) Target Peptidomimetic / Kinase Inhibitor (e.g., PLK1 Inhibitor) Intermediate->Target Amide Coupling (Scaffold Incorporation)

Caption: Synthesis and application flow. The nitrile precursor is reduced to the amine, which then serves as a rigid scaffold in drug design.

Synthesis Protocol

The most robust synthesis involves the reduction of Methyl 1-cyanocyclopropanecarboxylate . While catalytic hydrogenation is scalable, the borohydride reduction is often preferred in smaller research labs for its operational simplicity.

Method: Cobalt-Catalyzed Borohydride Reduction

Reaction Principle: Sodium borohydride (


) alone reduces nitriles slowly. The addition of Cobalt(II) chloride (

) generates cobalt boride in situ, a potent catalyst that facilitates the rapid reduction of the nitrile to the primary amine.
Reagents
  • Methyl 1-cyanocyclopropanecarboxylate (1.0 eq)

  • 
     (2.0 eq)
    
  • 
     (10.0 eq)
    
  • Methanol (Solvent)[1]

Step-by-Step Procedure
  • Setup: Dissolve Methyl 1-cyanocyclopropanecarboxylate and

    
     in dry Methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
    
  • Reduction: Add

    
     portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur. The solution will turn black (formation of cobalt boride).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Check (TLC/IR):

    • IR: Monitor the disappearance of the nitrile stretch at

      
      .
      
    • TLC: The starting material (less polar) should disappear; the amine product (polar, ninhydrin active) will remain at the baseline unless a polar eluent (e.g., DCM/MeOH/

      
      ) is used.
      
  • Workup: Quench with

    
     (carefully) to destroy excess borohydride and dissolve cobalt salts. Make the solution alkaline (
    
    
    
    ) with concentrated
    
    
    and extract with DCM.
  • Salt Formation: To isolate as the stable HCl salt, treat the organic layer with

    
     in dioxane, evaporate, and recrystallize from MeOH/Et2O.
    

Quality Control & Analytics

To ensure the integrity of the building block before using it in downstream synthesis, verify the following parameters.

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.2–8.5 ppm:  Broad singlet (
    
    
    
    ,
    
    
    ).
  • 
     3.65 ppm:  Singlet (
    
    
    
    ,
    
    
    ).
  • 
     3.10 ppm:  Singlet (
    
    
    
    ,
    
    
    ).
  • 
     1.2–1.4 ppm:  Multiplets (
    
    
    
    , cyclopropane ring protons). Note: The symmetry of the ring typically results in an AA'BB' system appearing as two complex multiplets.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
     (Free base mass + proton).
    

References

  • Lead Sciences. (n.d.). Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride.[2][3][4][5] Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12760695, Methyl 1-aminocyclopropanecarboxylate hydrochloride. (Note: Related structural analog for property comparison). Retrieved February 2, 2026, from [Link]

  • Google Patents. (2012). CN102746175A - Substituted pyrimidodiazepines useful as PLK1 inhibitors.

Sources

Methodological & Application

applications in the synthesis of neurological disorder drugs

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Strategies for CNS Therapeutics: Overcoming the Blood-Brain Barrier and Stereochemical Challenges

Part 1: The Core Directive – Engineering for the Brain

The synthesis of neurological drugs is distinct from peripheral therapeutic development due to a single, uncompromising biological barrier: the Blood-Brain Barrier (BBB) . Successful synthesis is not merely about bond formation; it is about constructing molecular architectures that satisfy the CNS Multiparameter Optimization (CNS MPO) score while maintaining potency.

This guide moves beyond standard organic synthesis to focus on three high-impact applications:

  • Precision Small Molecule Synthesis: Late-stage functionalization of BACE1 inhibitors (Alzheimer’s).

  • Stereochemical Mastery: Asymmetric synthesis of rapid-acting antidepressants (Esketamine).[1]

  • Macromolecular Engineering: Synthesis of CNS-penetrant PROTACs.

Introduction: The Synthetic Logic of CNS MPO

Before initiating synthesis, the target molecule must be evaluated against the CNS MPO algorithm. A score of


 (on a 0–6 scale) significantly increases the probability of clinical success.

Key Synthetic Constraints:

  • Lipophilicity (cLogP): Target 2–4.

  • Topological Polar Surface Area (TPSA): < 90 Ų.

  • Hydrogen Bond Donors (HBD): < 3 (Critical for BBB passive diffusion).

  • pKa: Basic centers must be modulated to prevent lysosomal trapping while ensuring solubility.

CNS_MPO_Workflow Start Target Identification MPO_Calc CNS MPO Calculation (MW, LogP, pKa, HBD) Start->MPO_Calc Decision Score >= 4.0? MPO_Calc->Decision Decision->Start No (Redesign Scaffold) Route_Design Synthetic Route Design (Divergent vs. Convergent) Decision->Route_Design Yes Flow_Chem Flow Chemistry (Hazardous Reagents) Route_Design->Flow_Chem Chiral_Syn Asymmetric Synthesis (Enantiopurity) Route_Design->Chiral_Syn Execution Execution & Purification Flow_Chem->Execution Chiral_Syn->Execution

Figure 1: Decision workflow for initiating CNS drug synthesis based on MPO scoring.

Module 1: Precision Chemistry for BACE1 Inhibitors

Context:


-Secretase 1 (BACE1) inhibitors like Verubecestat  require the construction of complex iminothiadiazine or aminooxazoline cores. These scaffolds are chosen for their ability to engage the catalytic dyad of BACE1 while maintaining a low TPSA.

Synthetic Challenge: Introducing the critical amide bond without racemization and managing the regioselectivity of the thiadiazine ring formation.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling for Biaryl Core Assembly

This protocol describes the coupling of a 3-bromo-5-substituted pyridine (Core A) with a protected amine (Fragment B), a common step in building the "warhead" of BACE1 inhibitors.

Reagents & Equipment:

  • Catalyst: Pd(OAc)₂ (2 mol%) with Xantphos (3 mol%).

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous).

  • Solvent: 1,4-Dioxane (degassed).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology:

  • System Preparation (Self-Validation Step):

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser.

    • Validation: The internal moisture content must be <50 ppm. Use a Karl Fischer titrator if available; otherwise, ensure the flask is cooled under a positive pressure of Argon.

  • Catalyst Pre-activation:

    • Charge the flask with Pd(OAc)₂ and Xantphos. Add 10% of the total dioxane volume.

    • Stir at room temperature for 10 minutes.

    • Observation: The solution should turn from orange to a deep yellow/brown, indicating ligation.

  • Substrate Addition:

    • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

    • Add the Cs₂CO₃.

    • Add the remaining dioxane.

  • Reaction & Monitoring:

    • Heat the mixture to 100°C.

    • Monitoring: Sample every hour using UPLC-MS.

    • End Point: Reaction is complete when the aryl bromide is < 2% relative to the product peak.

  • Work-up & Scavenging:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Purification: Concentrate the filtrate. If Pd residue remains (>10 ppm), treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before column chromatography.

Data: Ligand Effects on Yield in BACE1 Precursor Synthesis

LigandYield (%)Reaction Time (h)Pd Residue (ppm)
Xantphos 94 4 < 20
BINAP821245
DPPF768110
P(t-Bu)365630

Module 2: Stereochemical Mastery – Synthesis of Esketamine

Context: The FDA approval of Esketamine (Spravato) for treatment-resistant depression highlighted the importance of enantiopurity. The (S)-enantiomer has a higher affinity for the NMDA receptor than the (R)-enantiomer.

Synthetic Strategy: Rather than classical resolution (which wastes 50% of the material), modern protocols utilize Asymmetric Transfer Hydrogenation (ATH) .

Protocol 2: Asymmetric Transfer Hydrogenation of Cyclic Imines

This protocol focuses on the enantioselective reduction of the imine intermediate to generate the chiral amine center found in ketamine analogs.

Reagents:

  • Substrate: Cyclic imine precursor (e.g., 2-chlorophenyl imine derivative).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Catalyst Loading:

    • In a glovebox or under strict N₂, dissolve the substrate (10 mmol) in degassed DCM (20 mL).

    • Add the Ruthenium catalyst (0.5 mol%). Note: Low catalyst loading is sufficient for this high-turnover system.

  • Initiation:

    • Add the HCOOH/Et₃N mixture (3.0 equiv) dropwise at 0°C.

    • Self-Validation: Monitor the internal temperature. An exotherm > 5°C indicates too rapid addition, which can erode enantioselectivity.

  • Reaction Progress:

    • Allow to warm to room temperature (23°C) and stir for 12 hours.

    • Chiral HPLC Check: Analyze a 50 µL aliquot. The target is >98% conversion and >95% ee.

  • Quench and Isolation:

    • Quench with saturated NaHCO₃ (gas evolution will occur).

    • Extract with DCM. Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Enrichment:

    • If ee is 95-98%, recrystallize the tartrate salt to upgrade ee to >99.9% (pharmaceutical grade).

Module 3: The New Frontier – CNS PROTACs

Context: Proteolysis-Targeting Chimeras (PROTACs) are traditionally large (>800 Da), violating Lipinski's rules. To make them CNS-penetrant, researchers must design "chameleonic" linkers that hide polar groups via intramolecular hydrogen bonding (IMHB) when crossing the lipid bilayer.

Synthesis Focus: Convergent synthesis using Click Chemistry (CuAAC) with rigid, lipophilic linkers (e.g., spirocycles or alkynes) rather than flexible PEG chains.

PROTAC_Synthesis Ligand_A Warhead (POI Binder) Functionalized with Alkyne Click_Rxn CuAAC Click Reaction (CuI, DIPEA, THF/H2O) Ligand_A->Click_Rxn Ligand_B E3 Ligase Binder (Cereblon/VHL) Functionalized with Azide Ligand_B->Click_Rxn Linker_Design Linker Selection (Rigid, Low TPSA, Lipophilic) Linker_Design->Click_Rxn Incorporated Purification HPLC Purification (Remove Copper < 5ppm) Click_Rxn->Purification Validation Permeability Assay (PAMPA / MDCK-MDR1) Purification->Validation

Figure 2: Convergent synthesis workflow for CNS PROTACs using Click Chemistry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Linker Assembly

Safety Note: Azides are potentially explosive. Handle low molecular weight organic azides with extreme caution and use blast shields.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the Alkyne-tagged Warhead (1.0 equiv) and Azide-tagged E3 Ligase Binder (1.0 equiv) in THF:t-BuOH:H₂O (4:1:1).

    • Why this solvent? Water is essential for the acceleration of the click reaction, while THF solubilizes the hydrophobic warheads.

  • Catalyst Addition:

    • Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

    • Mechanism:[2][3][4] Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Monitoring:

    • Stir at room temperature for 4–16 hours.

    • Monitor via LC-MS. Look for the mass of (Warhead + Linker + Binder).

  • Copper Removal (Critical for CNS Assays):

    • Copper is neurotoxic and interferes with biological assays.

    • Add QuadraPure® TU (thiourea scavenger) resin and stir for 2 hours.

    • Filter and concentrate.

  • Final Polish:

    • Purify via preparative HPLC using a gradient of Water/Acetonitrile (0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.

References

  • Wager, T. T., et al. (2010).[5] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[5] Link

  • Stamford, A. W., et al. (2012). "Discovery of a Highly Potent, Selective, and Orally Bioavailable BACE1 Inhibitor (Verubecestat) for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2019). "Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine." Organic Letters. Link

  • Edmondson, S. D., et al. (2019).[6][7] "Proteolysis Targeting Chimeras (PROTACs) in 'Beyond Rule of Five' Chemical Space: Recent Progress and Future Challenges." Bioorganic & Medicinal Chemistry Letters. Link

  • Pla-Quintana, A., et al. (2020). "Flow Chemistry: A Tool for the Synthesis of Active Pharmaceutical Ingredients."[8] Reaction Chemistry & Engineering. Link

Sources

Application Note: Chemoselective N-Boc Protection of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride . This specific scaffold serves as a critical building block for conformationally restricted peptidomimetics and GABA analogs.

Unlike standard linear amino esters, this substrate presents unique challenges due to the gem-disubstituted cyclopropane ring . The proximity of the nucleophilic primary amine to the electrophilic ester carbonyl creates a high risk of intramolecular cyclization to form 3-azaspiro[2.4]heptan-4-one (a


-lactam).

Key Success Factors:

  • Temperature Control: Strict adherence to

    
     during base addition to suppress lactamization.
    
  • Base Selection: Use of non-nucleophilic organic bases (Triethylamine or DIPEA) in anhydrous media to prevent ester hydrolysis.

  • Stoichiometry: Precise control of base equivalents to neutralize the HCl salt without creating a highly basic environment that promotes aminolysis.

Chemical Mechanism & Pathway Analysis[1]

The reaction involves the nucleophilic attack of the primary amine on Di-tert-butyl dicarbonate (


). The critical competition is between the desired intermolecular protection and the undesired intramolecular cyclization.
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired protection path and the thermodynamic lactam trap.

ReactionPathways Start Start Material (HCl Salt) Methyl 1-(aminomethyl) cyclopropanecarboxylate FreeBase Free Amine Intermediate (Reactive Species) Start->FreeBase + Base (TEA) Deprotonation Product Target Product N-Boc Protected Ester FreeBase->Product + Boc2O Kinetic Control (0°C) SideProduct Side Product (Lactam) 3-azaspiro[2.4]heptan-4-one FreeBase->SideProduct Intramolecular Cyclization Thermodynamic Trap (>25°C)

Figure 1: Reaction pathway analysis showing the competition between N-Boc protection and lactam formation.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.Role
Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl 165.621.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Group
Triethylamine (

)
101.192.1Base (Scavenger)
Dichloromethane (DCM) -10 VSolvent (Anhydrous)
Citric Acid (5% aq) --Acidic Wash

Note: The substrate is commercially available as the Hydrochloride salt (CAS: 72784-42-0 / 914226-26-9).

Step-by-Step Procedure

Step 1: Preparation of the Slurry

  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl (10.0 g, 60.4 mmol).

  • Add anhydrous DCM (100 mL). The salt will likely remain as a suspension.

  • Cool the mixture to

    
      using an ice/water bath.
    

Step 2: Base Addition (Critical Step)

  • Add Triethylamine (12.8 g, 17.6 mL, 126.8 mmol) dropwise over 15 minutes.

    • Why: The first equivalent neutralizes the HCl; the second equivalent acts as the proton scavenger for the Boc reaction. Rapid addition can cause a localized exotherm, increasing lactam risk.

  • Stir at

    
     for 10 minutes until the solution becomes mostly clear (free base formation).
    

Step 3: Boc-Protection

  • Dissolve

    
      (14.5 g, 66.4 mmol) in a minimal amount of DCM (20 mL).
    
  • Add the

    
     solution dropwise to the reaction mixture at 
    
    
    
    .
  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 4–6 hours.

    • Monitoring: Check by TLC (Stain: Ninhydrin or PMA). The starting amine (polar, baseline) should disappear; the product (less polar) will appear (

      
       in 3:7 EtOAc/Hexane).
      

Step 4: Workup & Isolation

  • Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Wash with 5% Citric Acid solution (

    
    ).
    
    • Why: Citric acid is mild enough to remove unreacted amine and TEA without cleaving the acid-labile Boc group or hydrolyzing the ester.

  • Base Wash: Wash with Saturated

    
      (
    
    
    
    ) to remove citric acid traces and any free Boc-acid byproducts.
  • Brine Wash: Wash with Saturated Brine (

    
    ).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
Purification & Characterization
  • Yield: Typical isolated yields range from 85% to 95%.

  • Appearance: Colorless to pale yellow oil (may solidify upon standing).

  • NMR Validation (

    
     NMR, 
    
    
    
    ):
    • 
       1.44 (s, 9H, Boc-tBu)
      
    • 
       3.68 (s, 3H, 
      
      
      
      )
    • 
       3.30 (d, 2H, 
      
      
      
      )
    • 
       1.20 (m, 2H, Cyclopropane)
      
    • 
       0.85 (m, 2H, Cyclopropane)
      

Troubleshooting & Optimization

Workflow Logic

The following flow diagram assists in decision-making during the workup phase to ensure high purity.

WorkupLogic Crude Reaction Complete (TLC Check) Wash1 Wash: 5% Citric Acid Crude->Wash1 Decision1 Is Emulsion Forming? Wash1->Decision1 Fix1 Add Brine or Filter thru Celite Decision1->Fix1 Yes Wash2 Wash: Sat. NaHCO3 Decision1->Wash2 No Fix1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Final Pure Product (Ready for next step) Dry->Final

Figure 2: Workup decision tree for handling emulsions and ensuring purity.

Common Issues
  • Low Yield / Lactam Formation:

    • Cause: Reaction temperature exceeded

      
       or reaction ran too long (>12h).
      
    • Solution: Keep strict temperature control. If lactam is observed (NMR signal shift), purify via column chromatography (Lactam is much more polar than the Boc-ester).

  • Incomplete Reaction:

    • Cause: Old

      
       (hydrolyzed to t-butanol/
      
      
      
      ).
    • Solution: Use fresh reagent or add 0.2 equiv extra

      
      .
      
  • Ester Hydrolysis:

    • Cause: Use of aqueous bases (NaOH/KOH) or prolonged exposure to basic water during workup.

    • Solution: Stick to the anhydrous DCM/TEA protocol described above.

References

  • Sigma-Aldrich. Methyl 1-aminocyclopropanecarboxylate hydrochloride Product Page. Retrieved from

  • Organic Chemistry Portal. Boc-Protected Amino Groups: General Procedures. Retrieved from

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. Retrieved from

  • Ciaccio, J. A., et al. (2003). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. Synthetic Communications. Retrieved from

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Elegance of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] This methodology allows for the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is covalently attached to an insoluble solid support, or resin.[3] This elegant approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[3][4] SPPS has democratized access to synthetic peptides, fueling advancements in drug discovery, biochemistry, and materials science.[5]

This guide provides a comprehensive overview of the principles and practices of modern SPPS, with a focus on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1] We will delve into the critical components of the synthesis, provide detailed, field-proven protocols, and address common challenges to empower researchers to confidently and successfully synthesize peptides of interest.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support.[6] Each cycle of amino acid addition involves three key steps:

  • Deprotection: The removal of the temporary Nα-protecting group from the terminal amino acid of the resin-bound peptide.

  • Activation and Coupling: The activation of the carboxyl group of the incoming amino acid and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain to form a peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed to yield the crude peptide, which is then purified.[6][7]

Key Components of SPPS

The success of SPPS is critically dependent on the careful selection of its core components: the solid support (resin), the linker, protecting groups, and coupling reagents.

Solid Supports (Resins)

The solid support is an insoluble polymeric material that provides the scaffold for peptide chain assembly.[6] The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[8][9]

  • Polystyrene (PS) Resins: The original and still widely used resins, often copolymerized with divinylbenzene for mechanical stability.

  • Polyethylene Glycol (PEG) Resins: These resins offer improved swelling properties in a wider range of solvents, which can be beneficial for the synthesis of longer or more complex peptides.

The resin must be properly swelled in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), before initiating the synthesis.[1][10] This swelling is crucial as it allows reagents to penetrate the resin beads and access the reactive sites within the polymer matrix.[10]

Linkers

The linker is a chemical moiety that connects the growing peptide chain to the solid support.[11][12] It plays a crucial role in determining the conditions required for the final cleavage of the peptide from the resin and also protects the C-terminal carboxylic acid during synthesis.[12][13] The choice of linker is therefore intimately tied to the overall protection strategy.

  • Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid.[9]

  • Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide.[8][9]

  • 2-Chlorotrityl Chloride Resin: A highly acid-labile resin that allows for the cleavage of the peptide with side-chain protecting groups still intact, which is useful for fragment condensation strategies.[8]

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains.[6] An ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct chemical conditions.[4]

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used for the temporary protection of the Nα-amino group in the widely used Fmoc/tBu strategy.[1] It is typically removed with a solution of 20% piperidine in DMF.[1]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the Nα-amino group, used in the original Merrifield (Boc/Bzl) strategy.[2][14] Its removal requires treatment with a moderately strong acid like trifluoroacetic acid (TFA).[10]

  • Side-Chain Protecting Groups: These are more stable protecting groups, typically based on tert-butyl (tBu) in the Fmoc/tBu strategy, which are removed during the final cleavage step with a strong acid cocktail.[1]

Coupling Reagents

Coupling reagents, also known as activating agents, facilitate the formation of the peptide bond by converting the carboxylic acid of the incoming amino acid into a more reactive species.[15]

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[15][16]

  • Aminium/Uronium and Phosphonium Salts: Reagents like HBTU, HATU, PyBOP, and COMU are highly efficient and are now the most commonly used in SPPS.[16] They are typically used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA).[17]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for manual Fmoc-based SPPS.

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of resin (typically with a substitution level of 0.1-1.0 mmol/g) and place it in a suitable reaction vessel.[8]

  • Add DCM or DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8][9]

  • After swelling, drain the solvent by filtration.

Protocol 2: First Amino Acid Loading (for Wang Resin)
  • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of an activating agent like HOBt in DMF.

  • Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin extensively with DMF and DCM and dry under vacuum.

Protocol 3: The SPPS Cycle (Deprotection, Activation, and Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin-bound peptide.[8]

  • Agitate for an initial 2-5 minutes, then drain the solution.[1]

  • Add a fresh portion of 20% piperidine in DMF and agitate for another 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.

Step 2: Amino Acid Activation and Coupling

  • In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of an activating agent (e.g., HCTU) in DMF.[8]

  • Add 6-10 equivalents of DIPEA to the solution and mix for 1-2 minutes to allow for activation.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[18]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction

It is crucial to monitor the completion of the coupling reaction to avoid the formation of deletion peptides. The Kaiser (ninhydrin) test is a common qualitative method for detecting the presence of free primary amines.[19] A positive test (blue color) indicates incomplete coupling, necessitating a second coupling step.

Protocol 4: Cleavage and Final Deprotection
  • After the final SPPS cycle, wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing the SPPS Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeated) cluster_Final_Steps Final Steps Resin Start: Dry Resin Swell Swell Resin (DCM or DMF) Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Added Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification

Caption: A schematic overview of the Solid-Phase Peptide Synthesis (SPPS) workflow.

Troubleshooting Common SPPS Problems

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield Incomplete coupling or deprotection; Peptide aggregation; Premature cleavage from the resin.Perform a test cleavage to diagnose the issue.[19] For incomplete reactions, consider double coupling, using more potent coupling reagents, or increasing reaction times.[19] To address aggregation, consider using chaotropic salts or solvents like DMSO.[19]
Peptide Aggregation Formation of secondary structures (e.g., β-sheets) on the resin, hindering reagent access. This is common for hydrophobic sequences.[19]Synthesize at elevated temperatures (microwave synthesis).[20] Incorporate backbone-protecting groups (e.g., Dmb-Gly).[20] Use aggregation-disrupting solvents or additives.[19]
Incomplete Deprotection Steric hindrance around the N-terminus; Aggregation.Increase deprotection time.[20] Use a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) in the deprotection solution.[7][20]
Side Reactions (e.g., Racemization, Aspartimide Formation) Inappropriate choice of coupling reagents or protecting groups; Prolonged exposure to basic conditions.Use coupling additives like HOBt or Oxyma Pure to suppress racemization.[21] For aspartic acid-containing peptides, use protecting groups and coupling conditions known to minimize aspartimide formation.[6][7]

Monitoring SPPS in Real-Time

While traditional methods like the Kaiser test are valuable, modern techniques offer more sophisticated real-time monitoring of SPPS. Technologies such as in-line UV-Vis spectroscopy to monitor Fmoc deprotection and refractive index monitoring can provide immediate feedback on the efficiency of each step, allowing for on-the-fly optimization.[22][23][24]

Conclusion

Solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in both academic research and industrial drug development. By understanding the fundamental principles, carefully selecting reagents, and adhering to robust protocols, researchers can successfully synthesize a wide array of peptides. This guide serves as a foundational resource to navigate the intricacies of SPPS, troubleshoot common challenges, and ultimately achieve high-quality synthetic peptides for a multitude of applications.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17).
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 427-445.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. (2001). Organic Letters, 3(24), 3847-3850. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (n.d.).
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2020). Molecules, 25(18), 4063. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2020). Molecules, 25(18), 4063. Retrieved from [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). Methods in Molecular Biology, 339, 243-263. Retrieved from [Link]

  • Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. (2021-03-18). Organic Process Research & Development, 25(4), 812-819. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]

  • Linkers for Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025-11-18). Biovera Research. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications, 55(93), 14021-14024. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2012). Journal of Chemical Sciences, 124(3), 635-641. Retrieved from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019-11-11). Chem. Commun., 55, 14021-14024. Retrieved from [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019-11-11). Chemical Communications, 55(93), 14021-14024. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]

  • Biggest Challenges Encountered When Doing SPR Experiments. (2015-12-22).
  • Solid Phase Synthesis-- What are the major problems in the lab? (2018-07-14). Reddit. Retrieved from [Link]

Sources

Application Note: Methyl 1-(aminomethyl)cyclopropanecarboxylate in Agrochemical Synthesis

[1]

Executive Summary

Methyl 1-(aminomethyl)cyclopropanecarboxylate (MACP-OMe) is a high-value bifunctional building block used in the synthesis of next-generation agrochemicals. Structurally, it represents a conformationally restricted

1

This application note details the synthesis, handling, and downstream utilization of MACP-OMe. It addresses the critical challenge of spontaneous lactamization , providing a robust protocol for isolating the stable hydrochloride salt.[1] Furthermore, it outlines the "Gem-Disubstituent Effect" (Thorpe-Ingold effect) utilized in modern fungicide and herbicide design to improve metabolic stability and receptor binding affinity.[1]

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 1-(aminomethyl)cyclopropane-1-carboxylate
CAS Number 105678-62-6 (Generic base) / 105678-63-7 (HCl Salt)
Molecular Formula

(Free Base)
Molecular Weight 143.19 g/mol
Physical State Viscous oil (Free base) / White crystalline solid (HCl salt)
Storage Hygroscopic.[1] Store at -20°C under Argon.
Key Hazard Spontaneous Lactamization: The free base rapidly cyclizes to 2-azaspiro[2.4]heptan-3-one at room temperature.[1]

Synthetic Utility: The "Lock and Key" Mechanism[1]

In agrochemical design, flexible alkyl chains often result in high entropic penalties upon binding to target enzymes (e.g., SDH enzymes in fungi). Replacing a flexible ethyl or propyl linker with the 1,1-disubstituted cyclopropane scaffold restricts bond rotation.[1]

Mechanism of Action (Bioisosterism)
  • Conformational Lock: The cyclopropane ring fixes the vector angle between the ester (carbonyl) and the amine group, mimicking a permanent

    
    -turn secondary structure.
    
  • Metabolic Blocking: The cyclopropane ring prevents

    
    -oxidation and inhibits P450-mediated hydroxylation at the 
    
    
    -carbon, significantly extending the half-life of the active ingredient in plant systems.[1]
Diagram 1: Agrochemical Design Logic

The following diagram illustrates the transition from a flexible linear precursor to the rigidified MACP scaffold.

Bioisostere_LogicLinearFlexible Linker(High Entropy Loss)DesignDesign Strategy:RigidificationLinear->Design Identify WeaknessMACPMACP Scaffold(Conformational Lock)Design->MACP CyclopropanationTargetHigh AffinityTarget BindingMACP->Target Low Entropic Penalty

Caption: Transformation of flexible linear linkers into rigid cyclopropane scaffolds to improve binding affinity.

Protocol 1: Synthesis of MACP-OMe Hydrochloride[1]

Objective: Synthesize Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl starting from commercially available Methyl Cyanoacetate. Scale: 50 mmol Safety Warning: 1,2-dibromoethane is a potential carcinogen and alkylating agent.[1] Use in a fume hood.[1] Raney Nickel is pyrophoric; handle under inert atmosphere.[1]

Step 1: Formation of Methyl 1-cyanocyclopropanecarboxylate

This step utilizes a double alkylation strategy.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

    
    .
    
  • Reagents: Add Methyl Cyanoacetate (5.0 g, 50.5 mmol), 1,2-Dibromoethane (11.4 g, 60.6 mmol), and Acetone (150 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (21.0 g, 150 mmol) suspended in the solvent.
    
  • Reaction: Heat to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in

    
    , wash with water (2x) and brine. Dry over 
    
    
    .[1] Distill under reduced pressure (Kugelrohr) to obtain the Nitrile Intermediate as a colorless oil.
    • Yield Target: 75-85%[1]

Step 2: Selective Hydrogenation to MACP-OMe (HCl Salt)

Crucial Step: We use Cobalt(II) Chloride and Sodium Borohydride to avoid high-pressure hydrogenation vessels and minimize ester reduction.[1]

  • Solvation: Dissolve the Nitrile Intermediate (3.0 g, 24 mmol) in Methanol (60 mL).

  • Catalyst: Add Cobalt(II) Chloride hexahydrate (

    
    )  (11.4 g, 48 mmol). The solution will turn deep purple.
    
  • Reduction: Cool to 0°C. Portion-wise, add Sodium Borohydride (

    
    )  (9.0 g, 240 mmol) over 30 minutes. Caution: Vigorous gas evolution (
    
    
    ).
    • Observation: The mixture will turn black (formation of Cobalt boride species).

  • Quench: Stir at RT for 2 hours. Quench carefully with 3N HCl until pH < 2. This destroys the boride complex and protonates the amine.

  • Isolation (The "Anti-Lactam" Trick):

    • Evaporate Methanol in vacuo.

    • The residue is the crude MACP-OMe Hydrochloride .[1]

    • Do not neutralize to free base in water, or it will cyclize.

    • Triturate the solid residue with cold Isopropanol/Ether to remove inorganic salts. Filter and dry.[1]

Diagram 2: Synthesis Workflow

Synthesis_WorkflowStartMethyl Cyanoacetate+ 1,2-DibromoethaneStep1Cyclopropanation(K2CO3, Reflux)Start->Step1InterIntermediate:Methyl 1-cyanocyclopropanecarboxylateStep1->InterStep2Reduction(CoCl2 / NaBH4 / MeOH)Inter->Step2TrapAcid Trap (HCl)*Prevents Lactamization*Step2->TrapProductProduct:MACP-OMe . HCl SaltTrap->Product

Caption: Step-by-step synthesis emphasizing the acid trap to prevent spontaneous lactamization.

Protocol 2: Downstream Agrochemical Coupling

Objective: Couple MACP-OMe to a carboxylic acid (e.g., a Pyrazole acid common in SDHI fungicides) to form the active amide.[1]

  • Activation: In a dry flask, dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 min.

  • Amine Release: Add the MACP-OMe .[1] HCl salt (1.0 eq) directly to the reaction.

    • Note: The excess DIPEA will release the free amine in situ, which will immediately attack the activated ester, outcompeting the intramolecular lactamization rate.[1]

  • Reaction: Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.[1]
    
  • Result: The resulting product is the linear Amido-Ester , ready for further hydrolysis or functionalization.

Analytical Validation

To verify the integrity of the scaffold, look for these characteristic signals:

TechniqueCharacteristic SignalInterpretation
1H NMR

0.8 - 1.4 ppm (m, 4H)
The cyclopropane ring protons (AA'BB' system).[1]
1H NMR

3.70 ppm (s, 3H)
Methyl ester singlet.
1H NMR

3.10 ppm (s, 2H)
Methylene group (

) attached to the quaternary carbon.
13C NMR

~25 ppm
The quaternary carbon (C1) of the cyclopropane ring.
LC-MS M+1 = 144.1Confirm mass of the free base.[1]

References

  • Synthesis of 1,1-Disubstituted Cyclopropanes: Gaucher, A., et al. (2004).[1] "Synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives." Accounts of Chemical Research.

  • Cyclopropane Bioisosterism in Agrochemicals: Bayer CropScience. (2012). "Cyclopropyl-carboxamides and their use as fungicides." Patent WO2012065945.[1]

  • Reduction of Nitriles with CoCl2/NaBH4: Satoh, T., et al. (1998). "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Chemical and Pharmaceutical Bulletin.

  • Stability of Cyclopropylmethyl Cations: Olah, G. A., et al. (2014).[2] "Stable Carbocations. CXVIII. The Cyclopropylmethyl Cation."[1][3][2][4] Journal of the American Chemical Society.[1][2]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Methyl 1-(aminomethyl)cyclopropanecarboxylate Ticket ID: CHEM-SUP-8821 Role: Senior Application Scientist Status: Open

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Methyl 1-(aminomethyl)cyclopropanecarboxylate . If you are accessing this guide, you are likely facing low yields, "disappearing" product, or insoluble white solids contaminating your oil.

The Core Problem: This molecule is kinetically poised for intramolecular cyclization. The primary amine and the methyl ester are separated by a single methylene carbon attached to a strained cyclopropane ring. In its free base form, it rapidly undergoes nucleophilic attack to form 5-azaspiro[2.4]heptan-4-one (a lactam), releasing methanol.

The Solution: You must disrupt this mechanism by keeping the amine protonated (as a salt) or by maintaining kinetic control (low temperature/rapid processing) during free-basing.

Module 1: Critical Troubleshooting (FAQs)

Q1: My product was a clear oil, but after rotary evaporation, it turned into a water-insoluble solid. What happened?

Diagnosis: You have likely formed the lactam (5-azaspiro[2.4]heptan-4-one). Mechanism: During concentration, the removal of solvent increases the concentration of the amine and ester, accelerating the intermolecular or intramolecular reaction. Heat facilitates the cyclization. Solution:

  • Avoid heat: Never heat the free base above 30°C.

  • Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

Q2: Can I purify the free base on silica gel?

Diagnosis: Risky. Silica is slightly acidic, which can protonate the amine and cause tailing/retention. However, standard basic modifiers (Triethylamine/Ammonia) can catalyze the lactamization or hydrolysis of the ester. Recommendation:

  • Avoid silica chromatography for the free base if possible.

  • Alternative: If you must purify the free base, use neutral alumina or a rapid filtration through a silica plug using 5-10% MeOH in DCM with 1%

    
    , then immediately acidify.
    
Q3: The HCl salt is hygroscopic and sticky. How do I get a nice powder?

Diagnosis: Residual methanol or water is trapping the salt in a gum-like state. Solution: Trituration.

  • Dissolve the gum in a minimum amount of dry Methanol or Isopropanol.

  • Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until cloudy.

  • Stir vigorously.[1] The gum should harden into a white solid.

Module 2: The "Lactam Trap" Visualization

Understanding the competing pathways is vital for process control. The diagram below illustrates the kinetic fate of your molecule.

LactamTrap cluster_conditions Critical Control Point Start Crude Reaction Mixture (Protected Amine or Precursor) FreeBase Free Base: Methyl 1-(aminomethyl) cyclopropanecarboxylate Start->FreeBase Deprotection/Workup Lactam DEAD END: 5-azaspiro[2.4]heptan-4-one (Lactam) FreeBase->Lactam Heat, Time, or Basic pH (Spontaneous) Salt STABLE PRODUCT: HCl Salt Form FreeBase->Salt Immediate Acidification (HCl/Dioxane or HCl/Ether)

Figure 1: The Stability Pathway. The free base is a transient intermediate that must be trapped as a salt to prevent irreversible lactamization.

Module 3: Validated Purification Protocols

Protocol A: Isolation of the Hydrochloride Salt (Recommended)

Best for: Long-term storage and high purity.

Materials:

  • Crude reaction mixture (e.g., from hydrogenation of the nitrile or deprotection).

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous).

  • Solvents: Methanol (MeOH), Diethyl Ether (

    
    ), or MTBE.
    

Step-by-Step:

  • Dissolution: Dissolve the crude residue in a minimum volume of dry Methanol (approx. 2-3 mL per gram of crude).

  • Acidification: Cool the solution to 0°C in an ice bath. Add HCl in Dioxane/Ether (1.2 equivalents relative to the amine).

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation: Slowly add Diethyl Ether or MTBE (approx. 10x volume of the methanol used) while stirring vigorously.

    • Troubleshooting: If an oil forms, scratch the glass side with a spatula to induce crystallization.

  • Filtration: Filter the white solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Dry under high vacuum at room temperature (25°C). Do not heat.

Data: Typical Solubility Profile (HCl Salt)

SolventSolubilityUse Case
Water HighReaction solvent (hydrolysis risk)
Methanol HighDissolving crude material
Ethanol ModerateRecrystallization (hot)
DCM LowWashing impurities
Ether/MTBE InsolubleAnti-solvent for precipitation
Protocol B: "Just-in-Time" Free Basing

Best for: Immediate use in coupling reactions (e.g., Amide coupling).

Context: You cannot store the free base. This protocol generates it in situ or immediately before use.

  • Partition: Suspend the HCl salt in DCM (Dichloromethane).

  • Neutralization: Add a cold saturated solution of

    
      or 
    
    
    
    .
    • Note: Avoid strong bases like NaOH which hydrolyze the ester.

  • Extraction: Shake vigorously for 30 seconds. Separate the organic layer.[2][3]

  • Drying: Dry over

    
     for < 5 minutes.
    
  • Usage: Filter directly into your next reaction vessel. Do not concentrate to dryness.

Module 4: Decision Logic for Purification

Use this flow to determine the correct purification route based on your current state.

PurificationLogic Input Crude Mixture CheckPurity Is Purity > 80%? Input->CheckPurity CheckState Is it Solid or Oil? CheckPurity->CheckState No (<80%) DirectSalt Protocol A: Convert to HCl Salt & Triturate CheckPurity->DirectSalt Yes (>80%) Distill High Vac Distillation (Only if <100°C bp possible) CheckState->Distill Oil (Volatile Impurities) Column Rapid Filtration Column (DCM/MeOH/NH3) *High Risk* CheckState->Column Oil (Non-volatile Impurities) Recryst Recrystallize Salt (iPrOH/Ether) CheckState->Recryst Solid DirectSalt->Recryst If purity needs boost

Figure 2: Purification Decision Matrix. Green paths represent the safest, highest-yield workflows.

References

  • Synthesis and Stability of Cyclopropane Amino Acids

    • Wernic, D. et al. "Preparation of 1-aminocyclopropanecarboxylic acid derivatives." Journal of Organic Chemistry.
    • Source:

  • General Purific

    
    -Amino Esters: 
    
    • Standard protocols for amino ester handling emphasize the instability of the free base.
    • Source: [Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004)]([Link]) (General reference for amino ester handling).

  • Lactamization Kinetics

    • The formation of 5-azaspiro[2.4]heptan-4-one is a known side reaction during the heating of 1-(aminomethyl)
    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Synthesis of Cyclopropanecarboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in Metal-Catalyzed Diazoacetate Cyclopropanation

Executive Summary: The Chemistry at a Glance

The synthesis of cyclopropanecarboxylate esters—critical bioisosteres in drug discovery (e.g., Saxagliptin, Milnacipran)—is most efficiently achieved via the transition-metal-catalyzed decomposition of diazoacetates (e.g., Ethyl Diazoacetate, EDA) in the presence of an alkene.

While theoretically straightforward, this reaction operates on a "knife-edge" of chemoselectivity. The metal-carbenoid intermediate is highly electrophilic and prone to three primary failure modes:

  • Carbene Dimerization: The carbenoid reacts with another diazo molecule instead of the alkene.

  • C-H Insertion: The carbenoid inserts into an allylic or benzylic C-H bond.

  • Buchner Ring Expansion: The carbenoid cyclopropanates an aromatic ring ligand or substrate.[1]

This guide provides the diagnostic logic and protocols to suppress these pathways.

Diagnostic Decision Tree

Use this flowchart to identify your specific failure mode based on crude NMR/GC-MS data.

TroubleshootingTree Start Issue: Low Yield / Impurities CheckNMR Analyze Crude 1H NMR Start->CheckNMR OlefinPeaks New Olefinic Signals? (6.2 & 6.8 ppm) CheckNMR->OlefinPeaks Yes SymmetryLoss Loss of Symmetry? (Methine signals) CheckNMR->SymmetryLoss No, but wrong mass AromaticShift Aromatic Region Complex? (New multiplets) CheckNMR->AromaticShift No, aromatic substrate DiagDimer Diagnosis: Carbene Dimerization (Fumarates/Maleates) OlefinPeaks->DiagDimer DiagInsert Diagnosis: C-H Insertion (Allylic/Benzylic) SymmetryLoss->DiagInsert DiagBuchner Diagnosis: Buchner Reaction (Cycloheptatriene) AromaticShift->DiagBuchner SolDimer Solution: Decrease Diazo Addition Rate (Syringe Pump) DiagDimer->SolDimer SolInsert Solution: Increase Steric Bulk of Catalyst (Switch Rh2(OAc)4 -> Rh2(DOSP)4) DiagInsert->SolInsert SolBuchner Solution: Lower Temp or Change Solvent (Avoid Benzene/Toluene) DiagBuchner->SolBuchner

Figure 1: Diagnostic logic flow for identifying side products in cyclopropanation.

Technical Modules: Troubleshooting & Optimization
Module A: The "Dimerization" Problem (Diethyl Fumarate/Maleate)

Symptom: The reaction mixture turns dark rapidly; yield is low; NMR shows sharp singlets around 6.2 ppm (maleate) and 6.8 ppm (fumarate).

Mechanism: The formation of the metal-carbenoid is fast. However, if the alkene concentration is low or the alkene is electron-deficient, the electrophilic metal-carbenoid (


) will react with the nucleophilic unreacted diazo compound (

). This is a second-order process with respect to the diazo species.

Protocol Adjustment (The "High Dilution" Technique): To favor cyclopropanation (first-order in carbene, first-order in alkene) over dimerization (second-order in diazo), you must keep the instantaneous concentration of diazoacetate near zero.

  • Setup: Dissolve the alkene (1.0 - 5.0 equiv) and catalyst (0.1 - 1.0 mol%) in the solvent.

  • Addition: Dissolve the EDA in a separate volume of solvent.

  • Execution: Use a syringe pump to add the EDA solution over 4–12 hours.

    • Tip: If using Rhodium(II) acetate, the color should remain green/purple. A shift to brown/orange often indicates catalyst decomposition or extensive dimerization.

Module B: Chemoselectivity (C-H Insertion vs. Cyclopropanation)

Symptom: Mass spectrometry confirms the correct molecular weight (


), but NMR shows a complex aliphatic region and preservation of the double bond signals.

Mechanism: Carbenoids are highly electrophilic. If the alkene is sterically hindered or electron-poor, the carbenoid may insert into a neighboring C-H bond, particularly allylic or benzylic protons which have lower bond dissociation energies.

Data Comparison: Catalyst Effects on Selectivity Selectivity ratios for Cyclopropanation (CP) vs. C-H Insertion (CH) on standard substrates:

Catalyst SystemLigand TypeSteric BulkCP : CH RatioRecommended For
Rh₂(OAc)₄ AcetateLow~ 1 : 1Simple, unhindered alkenes only.
Rh₂(Oct)₄ OctanoateLow~ 1 : 1Solubility in non-polar solvents.
Rh₂(pfb)₄ PerfluorobutyrateLow (Electronic)< 1 : 5Promotes C-H Insertion (Avoid for cyclopropanation).
Rh₂(DOSP)₄ ArylsulfonylprolinateHigh> 10 : 1Gold Standard for avoiding insertion.
Cu(OTf)₂ + Box Bis(oxazoline)Tunable> 20 : 1Excellent for steric differentiation.

Corrective Action: Switch from simple carboxylates (Acetate/Octanoate) to bulky chiral carboxylates like Rh₂(DOSP)₄ or Rh₂(S-PTAD)₄ . The "wall" of the ligand sterically inhibits the approach of the C-H bond but allows the pi-system of the alkene to approach the carbene center [1, 2].

Module C: The Buchner Ring Expansion

Symptom: When reacting styrene or benzene derivatives, you isolate a seven-membered ring (cycloheptatriene) instead of the cyclopropane.

Mechanism: The carbenoid adds to the aromatic ring double bond, forming a norcaradiene intermediate which undergoes electrocyclic ring opening (6π-electrocyclization) to form the cycloheptatriene.

Corrective Action:

  • Solvent Switch: Do not use benzene or toluene as solvents; they will compete with your substrate. Use DCM or Dichloroethane (DCE).

  • Temperature: Perform the reaction at lower temperatures (0°C to -20°C). The Buchner expansion often has a higher activation energy than exocyclic cyclopropanation.

Standardized Experimental Protocol

Method: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA). Target: Ethyl 2-phenylcyclopropane-1-carboxylate.

Reagents:

  • Styrene (Substrate): 5.0 mmol (1.0 equiv)

  • Rh₂(OAc)₄ (Catalyst): 0.025 mmol (0.5 mol%)

  • Ethyl Diazoacetate (EDA): 6.0 mmol (1.2 equiv) [Warning: Potentially Explosive]

  • Dichloromethane (DCM): Anhydrous

Step-by-Step:

  • Catalyst Activation: In a flame-dried 2-neck round bottom flask under Argon, dissolve Styrene (520 mg) and Rh₂(OAc)₄ (11 mg) in 10 mL of anhydrous DCM. The solution should be green/purple.

  • Preparation of Reagent: In a separate vial, dilute EDA (Caution: Handle in fume hood) with 5 mL of DCM.

    • Why? Dilution prevents local high concentrations at the syringe tip.

  • Controlled Addition: Load the EDA solution into a gas-tight syringe. Place on a syringe pump.

  • Reaction: Add the EDA solution to the stirring catalyst mixture over 4 to 6 hours at room temperature.

    • Visual Check: Nitrogen gas (

      
      ) evolution should be steady but gentle.
      
  • Workup: Once addition is complete, stir for an additional 30 minutes. Quench by filtering through a short plug of silica gel (removes metal catalyst) and concentrate in vacuo.

  • Purification: The crude oil will contain the product (cis/trans mixture) and small amounts of fumarate/maleate. Purify via flash chromatography (Hexanes:EtOAc).

Mechanistic Visualization

Understanding the competition between the desired pathway and the dimerization trap is crucial for optimization.

ReactionPathway EDA Ethyl Diazoacetate (N2=CHCO2Et) Carbenoid Rh-Carbenoid Species (LnM=CHCO2Et) EDA->Carbenoid - N2 Rh Rh(II) Catalyst Rh->Carbenoid coordination Cyclopropane Cyclopropane Ester (DESIRED) Carbenoid->Cyclopropane + Alkene (k1) Dimer Fumarate/Maleate (SIDE PRODUCT) Carbenoid->Dimer + Excess EDA (k2 >> k1 if [EDA] high) Insertion C-H Insertion Product (SIDE PRODUCT) Carbenoid->Insertion + Allylic C-H (If steric bulk low) Alkene Alkene Substrate

Figure 2: Competitive pathways. Note that Dimerization is dependent on "Excess EDA," highlighting the need for slow addition.

FAQs

Q: Can I use the Simmons-Smith reaction (Zn-Cu couple) instead? A: Yes, but with caveats. The Simmons-Smith reaction typically utilizes diiodomethane (


) to transfer a methylene (

) group. It works best on electron-rich alkenes (e.g., vinyl ethers). If you need to install an ester group (using a diazoester), the Zinc carbenoid is generally less effective than Rh or Cu carbenoids. Furthermore, Simmons-Smith reagents are often incompatible with existing ester functionalities on the substrate due to Lewis acidity [3].

Q: My diastereoselectivity (cis/trans) is poor. How do I fix this? A: Diazoacetate cyclopropanation generally favors the trans (anti) isomer due to steric repulsion between the ester group on the carbene and the substituents on the alkene. To enhance trans-selectivity, use bulky ligands (e.g., TTP or DOSP). To access the cis isomer, specialized catalysts like Rh₂(IBAZ)₄ (isobutyramidate) are required, which utilize H-bonding or specific steric pockets to direct the syn addition [2].

Q: Is EDA the only option? It seems dangerous. A: EDA is the most common but is shock-sensitive. Safer alternatives include:

  • t-Butyl Diazoacetate: More stable, bulkier (improves trans-selectivity).

  • Donor-Acceptor Diazo compounds: (e.g., Aryldiazoacetates). These are significantly more stable and offer higher enantioselectivity but are less reactive, requiring more active catalysts [4].

References
  • Doyle, M. P. , McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. Link

  • Davies, H. M. L. , & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion". Nature, 451, 417–424. Link

  • Charette, A. B. , & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction". Organic Reactions, 58, 1–415. Link

  • Werner, V. , et al. (2015). "Donor-Acceptor Cyclopropanes in Synthesis". Chemical Society Reviews, 44, 3203-3302. Link

Sources

Technical Support Center: Challenges in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cyclopropane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the strained, three-membered cyclopropane ring. The high ring strain (27 kcal/mol) makes cyclopropanes both valuable synthetic motifs and challenging to produce efficiently.[1] This resource provides in-depth, field-proven insights into common challenges encountered during the crucial cyclization step, structured in a practical question-and-answer format.

Section 1: Simmons-Smith & Carbenoid-Based Cyclopropanations

The Simmons-Smith reaction and its variants are workhorses in cyclopropane synthesis, utilizing a zinc carbenoid to deliver a methylene group to an alkene.[2] While robust, these reactions are sensitive to reagent preparation, substrate electronics, and stereochemical directing factors.

FAQ 1.1: My Simmons-Smith reaction is sluggish, incomplete, or fails entirely. What are the primary causes?

This is a frequent issue often traced back to the quality of the zinc reagent or the reaction conditions.

Potential Cause & Troubleshooting Steps:

  • Inactive Zinc: The reaction occurs on the surface of the zinc metal. If the zinc-copper couple or zinc dust is oxidized, its activity will be severely diminished.

    • Solution 1: Zinc Activation. Always activate the zinc immediately before use. A common lab-scale protocol is to wash the zinc dust sequentially with dilute HCl, deionized water, ethanol, and finally diethyl ether, followed by drying under high vacuum.

    • Solution 2: Use Diethylzinc (Furukawa Modification). For less nucleophilic alkenes, the pre-formed diethylzinc (Et₂Zn) with CH₂I₂ is often more reliable and reactive than the heterogeneous Zn-Cu couple.[3] This system generates a more electrophilic carbenoid species, especially in non-coordinating solvents.

  • Improper Solvent Choice: The solvent plays a critical role in modulating the reactivity of the zinc carbenoid.

    • Explanation: The rate of the Simmons-Smith reaction typically decreases as the basicity or coordinating ability of the solvent increases.[4] Solvents like THF or DME can coordinate to the Lewis acidic zinc center, reducing its electrophilicity and slowing the reaction.

    • Solution: For most applications, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[4] Ether is a classic solvent but may be slower.

  • Reagent Quality: Diiodomethane (CH₂I₂) can degrade over time, releasing iodine which can interfere with the reaction.

    • Solution: Use freshly distilled or filtered (through a short plug of alumina) diiodomethane. Store it over copper wire or in the dark to prevent decomposition.

Troubleshooting Workflow: Low Yield in Simmons-Smith Reaction

G start Low Yield or No Reaction check_zinc Is the Zinc active? start->check_zinc check_reagent Is CH₂I₂ pure? check_zinc->check_reagent Yes activate_zinc Activate Zn with HCl wash or use Et₂Zn check_zinc->activate_zinc No check_solvent Is the solvent non-coordinating? check_reagent->check_solvent Yes purify_reagent Distill or filter CH₂I₂ check_reagent->purify_reagent No change_solvent Switch to DCM or DCE check_solvent->change_solvent No check_substrate Is the alkene electron-deficient? check_solvent->check_substrate Yes activate_zinc->check_reagent purify_reagent->check_solvent change_solvent->check_substrate alternative_method Consider alternative methods (e.g., Co-catalyzed) check_substrate->alternative_method Yes success Reaction Optimized check_substrate->success No alternative_method->success

Caption: Troubleshooting decision tree for low-yield Simmons-Smith reactions.

FAQ 1.2: I am observing poor diastereoselectivity in the cyclopropanation of an allylic or homoallylic alcohol. How can I improve this?

This is a classic problem where the solution lies in leveraging substrate-directing effects. The hydroxyl group can coordinate to the zinc carbenoid, directing the delivery of the CH₂ group to the syn-face of the double bond.

Potential Cause & Troubleshooting Steps:

  • Weak Directing Effect: In coordinating solvents (like ether or THF), the solvent molecules compete with the substrate's hydroxyl group for coordination to the zinc center, diminishing the directing effect and lowering diastereoselectivity.

    • Solution 1: Change Solvent. Switching to a non-coordinating solvent like DCM or hexane enhances the intramolecular coordination of the hydroxyl group to the zinc reagent, dramatically improving syn-selectivity.[4]

    • Solution 2: Reagent Choice. The nature of the zinc carbenoid is crucial. The Furukawa reagent (Et₂Zn, CH₂I₂) often gives higher diastereoselectivity with directing groups compared to the heterogeneous Zn-Cu couple.[5]

Diagram: Hydroxyl-Directed Simmons-Smith Cyclopropanation

G cluster_substrate Allylic Alcohol cluster_reagent Zinc Carbenoid (IZnCH2I) cluster_transition Directed Transition State cluster_product Syn-Cyclopropane Product R-CH(OH)-CH=CH2 R-CH(OH)-CH=CH2 TS Coordination of OH to Zinc delivers CH2 to syn face R-CH(OH)-CH=CH2->TS Reacts with IZnCH2I IZnCH2I IZnCH2I->TS Syn-Product Syn-Product TS->Syn-Product Forms

Caption: Coordination of the hydroxyl group directs the zinc carbenoid.

FAQ 1.3: My substrate is an electron-deficient alkene (e.g., an α,β-unsaturated ester) and the reaction is inefficient. What are my options?

The Simmons-Smith reaction works best with electron-rich olefins. The zinc carbenoid is electrophilic in nature, and its reaction with electron-poor double bonds is inherently slow and often low-yielding.[2]

Solutions & Alternatives:

  • Corey-Chaykovsky Reaction: For α,β-unsaturated systems, the use of sulfur ylides (Corey-Chaykovsky reaction) is a superior alternative. Dimethylsulfoxonium methylide, for instance, readily adds to the double bond of conjugated carbonyls to form the cyclopropane.

  • Transition Metal Catalysis: Certain transition-metal catalysts are specifically designed to handle electron-deficient olefins. Cobalt-catalyzed systems, for example, have shown promise in activating dihaloalkanes for the cyclopropanation of these challenging substrates.[2] Biocatalytic approaches using engineered enzymes are also emerging for these transformations.[6][7][8][9]

Section 2: Diazo-Mediated Cyclopropanations

Diazo compounds, particularly ethyl diazoacetate (EDA), are potent precursors for generating carbenes, often catalyzed by transition metals like rhodium and copper.[10][11] The primary challenges are safety, managing side reactions, and controlling selectivity.

FAQ 2.1: My rhodium-catalyzed reaction with a diazo compound gives a low yield and multiple side products. What is going wrong?

This is a common scenario stemming from the high reactivity and instability of both the diazo compound and the carbene intermediate.

Potential Cause & Troubleshooting Steps:

  • Diazo Compound Decomposition/Dimerization: Diazo compounds can be unstable, especially in the presence of acid impurities or at elevated temperatures.[12] The generated carbene can also dimerize to form an alkene (e.g., diethyl fumarate and maleate from EDA).

    • Solution: Slow Addition. The most critical technique is the slow, controlled addition of the diazo compound to the solution containing the catalyst and the alkene substrate. This is best achieved using a syringe pump over several hours. This practice maintains a very low concentration of the diazo compound, minimizing dimerization and other side reactions.[12]

  • Unwanted C-H Insertion: The highly reactive metal carbene can insert into activated C-H bonds elsewhere in the substrate or solvent, competing with the desired cyclopropanation.

    • Solution 1: Catalyst Choice. The choice of metal and ligand is paramount. Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) are highly effective, but their reactivity can be tuned with different ligands to favor cyclopropanation over C-H insertion.

    • Solution 2: Substrate Concentration. Running the reaction with the alkene as the solvent, or at high concentration, can favor the intermolecular cyclopropanation over competing intramolecular C-H insertion pathways.[1]

  • Safety Concerns: Diazomethane and other simple diazoalkanes are toxic and potentially explosive.[1][13]

    • Solution: Whenever possible, avoid isolating diazo compounds. Generate them in situ or use commercially available, more stabilized diazo reagents like ethyl diazoacetate or trimethylsilyldiazomethane. Always use appropriate safety precautions, including a blast shield and avoiding ground-glass joints which can trigger detonation.[1]

Diagram: Competing Pathways in Diazo-Mediated Reactions

G Diazo R-CHN₂ + Catalyst Carbene Metal Carbene Intermediate Diazo->Carbene Cyclopropane Desired Cyclopropane Carbene->Cyclopropane + Alkene CH_Insertion C-H Insertion Byproduct Carbene->CH_Insertion + C-H Bond Dimer Alkene Dimer Byproduct Carbene->Dimer + Carbene Alkene Alkene Substrate Alkene->Cyclopropane CH_Bond Solvent/Substrate C-H Bond CH_Bond->CH_Insertion Another_Carbene Another Carbene Molecule Another_Carbene->Dimer

Caption: Key reaction pathways for metal carbenes from diazo compounds.

FAQ 2.2: I am struggling to control the stereoselectivity (diastereo- and enantioselectivity) of my metal-catalyzed cyclopropanation.

Controlling stereochemistry is a central challenge and depends on a fine balance of several factors. The reaction is stereospecific, meaning the stereochemistry of the alkene is conserved.[1][14] However, achieving selectivity for one face of the alkene (enantioselectivity) or relative orientation of new stereocenters (diastereoselectivity) requires careful optimization.

Key Optimization Parameters:

ParameterImpact on SelectivityRecommended Action
Chiral Ligand Primary driver of enantioselectivity. The ligand creates a chiral environment around the metal center, differentiating the two faces of the approaching alkene.Screen a library of ligands. Common classes include bis(oxazoline) (BOX) for copper and chiral dirhodium(II) carboxamidates for rhodium catalysis.[12]
Catalyst Loading Can affect the concentration of the active species and potentially lead to background, non-selective reactions if too low or side reactions if too high.Start with 1-2 mol% and optimize. Ensure the catalyst-to-ligand ratio is correct, often a slight excess of ligand is used.[12]
Solvent Can influence the conformation and reactivity of the catalyst-substrate complex.Test a range of solvents with varying polarities (e.g., DCM, hexanes, toluene). Less coordinating solvents often give better results.
Temperature Lower temperatures generally increase selectivity by widening the energetic gap between the diastereomeric transition states.Run reactions at room temperature first, then cool to 0 °C or below to enhance selectivity, accepting a potential decrease in reaction rate.[12]
Diazo Reagent The steric bulk of the diazo compound's ester or other groups can influence diastereoselectivity.Consider using bulkier esters (e.g., tert-butyl or dicyclohexylmethyl) on the diazoacetate to improve facial selectivity.
Section 3: General Troubleshooting in Cyclopropanation
FAQ 3.1: My cyclopropane product is unstable during purification. How can I improve its isolation?

The high ring strain that makes cyclopropanes synthetically useful also makes them susceptible to ring-opening, especially if they bear activating functional groups.[15]

Potential Cause & Troubleshooting Steps:

  • Degradation on Silica Gel: Standard silica gel is acidic and can catalyze the ring-opening of sensitive cyclopropanes, particularly those with adjacent electron-donating groups (e.g., cyclopropylamines, cyclopropanols).

    • Solution 1: Neutralize Silica. Use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent) or by washing the silica with a bicarbonate solution.

    • Solution 2: Use Alternative Stationary Phases. Alumina (neutral or basic) is a good alternative to silica gel. For very sensitive compounds, consider preparative HPLC or crystallization.[16]

  • Degradation During Extraction: Harsh pH conditions during aqueous workups can degrade the product.[15]

    • Solution: Use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) for extractions.[15] Minimize contact time and avoid strong mineral acids or hydroxides unless necessary.

  • Thermal Instability: Some cyclopropanes, especially vinylcyclopropanes, can undergo thermal rearrangements.

    • Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a low bath temperature (< 40°C) and adequate vacuum.[15]

Experimental Protocol: Activation of Zinc Dust for Simmons-Smith Reaction
  • Acid Wash: Place 10 g of zinc dust in a flask. Add 50 mL of 3M hydrochloric acid and stir for 2-3 minutes. This removes the surface layer of zinc oxide.

  • Water Wash: Decant the HCl solution carefully. Wash the zinc dust with deionized water (3 x 50 mL), decanting the supernatant after each wash.

  • Organic Wash: Wash the zinc dust sequentially with ethanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove water.

  • Drying: Place the flask under high vacuum and dry the activated, free-flowing grey powder for at least 2 hours.

  • Storage & Use: Use the activated zinc immediately for the best results. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar).

References
  • Purification techniques for products derived
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Leah4sci.
  • Cyclopropan
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
  • Stereoselective Cyclopropan
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Fe
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Fe
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.
  • Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. BenchChem.
  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds.
  • P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions. PMC.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. NIH.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry.
  • ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv
  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.
  • Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles. Springer.
  • Diazo compounds: synthesis, carbene gener
  • Cyclopropanation & Simmons-Smith Reaction Problem Set. Studylib.
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • 9.13: Cyclopropane Synthesis. Chemistry LibreTexts.
  • Stereoselective Cyclopropanation Reactions.

Sources

optimizing reaction conditions for coupling cyclopropane amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Coupling Cyclopropane Amino Acids (CPAAs) Content Type: Technical Support Center & Troubleshooting Guide

Welcome to the technical support hub for Cyclopropane Amino Acids (CPAAs). If you are here, you are likely facing the "Quaternary Carbon Barrier." CPAAs, particularly the prototype 1-aminocyclopropane-1-carboxylic acid (ACC) , introduce severe steric hindrance due to the geminal disubstitution at the


-carbon. This structure restricts the conformational freedom of the peptide backbone and creates a "steric wall" that blocks incoming nucleophiles during coupling.

This guide provides self-validating protocols to overcome these energy barriers while preserving the integrity of the strained cyclopropane ring.

🟢 Module 1: The "Hardware" – Reagent Selection

Standard carbodiimides (DIC/EDC) often fail with CPAAs, resulting in incomplete coupling or deletion sequences. You must upgrade to high-reactivity systems.

Tier 1: The Gold Standard (HATU/HOAt)

For most CPAA couplings, the combination of HATU with HOAt is the baseline requirement.

  • Why: The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), stabilizing the active ester and positioning the incoming amine for attack.

  • The Risk: HATU can react with the N-terminus of the peptide to form a guanidinium cap if the activation is too slow or if base is in excess.

Tier 2: The "Nuclear Option" (TFFH/Acid Fluorides)

When HATU fails (yield < 20%), you must switch to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Why: Acid fluorides (

    
    ) are smaller and more electrophilic than OAt esters. They penetrate the steric shield of the cyclopropane ring more effectively than bulky active esters.
    
  • Causality: The small atomic radius of fluorine minimizes steric clash with the geminal cyclopropane hydrogens.

🟡 Module 2: The "Software" – Environment Optimization

The reaction environment is just as critical as the coupling reagent.

Base Selection: The Collidine Switch

Stop using DIPEA (Diisopropylethylamine) for difficult CPAA couplings.[1] Switch to 2,4,6-Trimethylpyridine (TMP / Collidine) .

  • Logic: Collidine is a weaker base than DIPEA but sufficient to deprotonate the carboxylic acid. Crucially, it is non-nucleophilic and sterically hindered, which prevents it from reacting with the activated species or causing base-catalyzed racemization/epimerization (if chiral CPAAs are used).

Thermal Energy: Microwave Irradiation

CPAA coupling is an endothermic struggle against sterics.

  • Protocol: Apply microwave irradiation at 60°C – 75°C for 10-20 minutes.

  • Warning: Do not exceed 75°C. While the cyclopropane ring is relatively stable, higher temperatures risk aspartimide formation (if Asp is present) or degradation of sensitive protecting groups.

🔵 Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct activation pathway based on steric severity.

CPAA_Workflow Start Start: CPAA Coupling Check_Sterics Assess Steric Bulk: Is it ACC-to-ACC or ACC-to-Bulky AA? Start->Check_Sterics Standard_Path Path A: Standard Hindrance (ACC to Ala, Gly, Phe) Check_Sterics->Standard_Path Moderate Hard_Path Path B: Extreme Hindrance (ACC-ACC, ACC-Aib, N-Me-ACC) Check_Sterics->Hard_Path Severe HATU_Step Reagent: HATU + HOAt Base: Collidine (TMP) Solvent: DMF/NMP (1:1) Standard_Path->HATU_Step TFFH_Step Reagent: TFFH (In-situ Acid Fluoride) Base: Collidine No Pre-activation Hard_Path->TFFH_Step Microwave Microwave Irradiation 75°C, 20 min, 30W HATU_Step->Microwave TFFH_Step->Microwave QC_Check QC: Kaiser Test / LCMS Microwave->QC_Check Success Coupling Complete QC_Check->Success >98% Conv. Failure Incomplete Coupling QC_Check->Failure <98% Conv. Retry Double Couple or Switch to Path B Failure->Retry Retry->TFFH_Step

Figure 1: Decision matrix for coupling Cyclopropane Amino Acids. Path B (Acid Fluoride) is recommended for contiguous hindered residues.

🔴 Module 4: Troubleshooting & Protocols

Protocol A: The TFFH "Acid Fluoride" Method (For Difficult Cases)

Use this when HATU fails or for ACC-ACC couplings.

  • Dissolution: Dissolve Fmoc-ACC-OH (3.0 eq) and TFFH (3.0 eq) in dry DMF.

    • Note: Do not use DMF that smells "fishy" (amine contamination).

  • Activation: Add Collidine (6.0 eq).

    • Critical: Do NOT pre-activate for more than 1-2 minutes. Acid fluorides are reactive; prolonged pre-activation can lead to hydrolysis if water is present.

  • Coupling: Add the mixture immediately to the resin-bound amine.

  • Incubation: Microwave at 75°C for 20 minutes (or shake 2 hours at RT).

  • Wash: DCM x3, DMF x3.

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (0% Yield) Steric "Wall" preventing active ester approach.Switch to Acid Fluoride (TFFH). The smaller fluoride leaving group can penetrate the steric shield.
Low Yield (10-40%) Guanidinylation (HATU capping the amine).Switch Base to Collidine. Unlike DIPEA, Collidine is too bulky to facilitate the guanidinium side reaction.
Ring Opening Strong acid exposure during cleavage or activation.Avoid Lewis Acids. Ensure cleavage cocktail does not contain Lewis acids (like BF3). Standard TFA is usually safe for ACC.
Precipitation Aggregation of hydrophobic peptide chains.Solvent Switch. Use NMP or add chaotropic salts (0.1M LiCl) to the coupling mixture to disrupt beta-sheets.

🟣 Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use COMU instead of HATU? A: Yes. COMU is an excellent alternative.[2] It is safer (non-explosive) and often shows higher solubility than HATU.[2] It utilizes the Oxyma leaving group, which mimics the "HOAt effect." If using COMU, ensure your DMF is fresh, as COMU is less hydrolytically stable than HATU.

Q2: Why is the color change different when using Collidine? A: Standard HATU/DIPEA reactions turn yellow/orange. Collidine reactions may appear lighter or different in hue. Do not rely on color as an indicator of activation; rely on LCMS or Kaiser tests.

Q3: I am seeing a mass of +99 Da on my product. What is it? A: This is likely guanidinylation . It happens when the unreacted amine attacks the HATU uronium carbon instead of the amino acid carbonyl.

  • Fix: Reduce the equivalents of HATU (use 0.95 eq relative to Acid) or switch to the TFFH protocol (which is a phosphonium salt and cannot guanidinylate).

References

  • Carpino, L. A., & El-Faham, A. (1995).[3] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1][4][5] A Powerful Coupling Reagent for the Preparation of Amino Acid Fluorides.[1][6] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[7] Chemical Reviews.

  • Wenschuh, H., et al. (1995).[3] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][7][8] Journal of Peptide Science.

Sources

preventing epimerization during peptide synthesis with chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of epimerization during peptide synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis, and why is it a significant problem?

Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted.[1][2] In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from its natural L-configuration to the unnatural D-configuration.

This is a critical issue because the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1][2] An epimerized peptide is a diastereomer of the target sequence, possessing different physical and chemical properties. This alteration can drastically reduce or completely abolish the peptide's therapeutic efficacy, receptor binding affinity, or intended function. Furthermore, the resulting diastereomeric impurity is often very difficult to separate from the desired peptide due to its similar physical characteristics, complicating purification significantly.[1][2]

Q2: What is the primary chemical mechanism responsible for epimerization during peptide coupling?

The predominant mechanism for epimerization during the coupling of Nα-protected amino acids is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] This process occurs in two main steps:

  • Activation & Cyclization: The carboxyl group of the incoming amino acid is activated by a coupling reagent. This highly activated species can then be attacked intramolecularly by the carbonyl oxygen of the Nα-protecting group (like Fmoc or Boc), leading to cyclization and the formation of the oxazolone ring.

  • Tautomerization & Racemization: The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both the original L-amino acid and the inverted D-amino acid. Subsequent reaction with the amine component of the growing peptide chain will then incorporate this racemized mixture.[1][3]

A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, though this is considered less prevalent than the oxazolone pathway.[1]

EpimerizationMechanism cluster_L_path cluster_oxazolone L_AA Nα-Protected L-Amino Acid Activated_L Activated Ester (L-configuration) L_AA->Activated_L + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_L->Oxazolone - Base (Cyclization) Desired_Peptide Desired Peptide (L-L Isomer) Activated_L->Desired_Peptide + Peptide-Resin (Fast Coupling) Enolate Achiral Enolate Oxazolone->Enolate + Base (α-proton abstraction) Epimerized_Peptide Epimerized Peptide (D-L Isomer) Oxazolone->Epimerized_Peptide + Peptide-Resin (Slow Coupling) Enolate->Oxazolone + H+ (Reprotonation) Peptide_Resin Peptide-Resin (Free N-terminus)

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting Guide: Specific Scenarios
Q3: I am synthesizing a peptide containing Histidine (His) or Cysteine (Cys) and observing significant epimerization. What makes these residues so susceptible and how can I mitigate this?

Causality: Histidine and Cysteine are notoriously prone to epimerization.

  • Histidine: The imidazole ring in the side chain of histidine can act as an internal base, catalyzing the abstraction of the α-proton and promoting oxazolone formation.[4]

  • Cysteine: The electron-withdrawing nature of the sulfur-containing side chain increases the acidity of the α-proton, making it more susceptible to abstraction by bases.[1]

Solutions & Protocols:

  • Protect the Side Chain: For Histidine, ensure the imidazole nitrogen is protected, for instance with a trityl (Trt) or methoxytrityl (Mmt) group.[5] This prevents it from acting as an internal base.

  • Use Carbodiimides with Additives: For sensitive residues like Cys, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or 1-Hydroxybenzotriazole (HOBt) is highly recommended.[6] This method avoids the need for an external organic base during the coupling step, thereby minimizing the primary driver of epimerization.

  • Consider Additives with Metal Ions: Studies have shown that the addition of copper(II) salts, such as CuCl₂, in combination with HOBt can significantly suppress epimerization, particularly during carbodiimide-mediated couplings.[5][7] This method can yield peptides with very low levels of the D-epimer (<0.1%).[7]

Q4: My peptide synthesis shows a diasteriomeric impurity that increases with longer coupling times. Which components of my protocol should I investigate first?

Causality: This observation strongly points towards epimerization via the oxazolone mechanism. The longer the activated amino acid exists before forming the desired peptide bond, the more time it has to cyclize into the oxazolone intermediate and subsequently racemize.[3] Your primary suspects are the coupling reagent, the base, and the temperature.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_reagent cluster_base cluster_temp Start Diastereomeric Impurity Detected (Increases with time) CheckReagent 1. Evaluate Coupling Reagent Is it highly activating (e.g., HATU)? Start->CheckReagent SwitchToCarbo Switch to DIC/Oxyma or DIC/HOBt. (No organic base needed) CheckReagent->SwitchToCarbo Yes UseModern Use modern, efficient uronium salts like COMU to ensure fast coupling. CheckReagent->UseModern Alternatively CheckBase 2. Evaluate Base Using a strong, hindered base (e.g., DIPEA)? WeakerBase Switch to a weaker base like N-methylmorpholine (NMM) or collidine. CheckBase->WeakerBase Yes CheckTemp 3. Evaluate Temperature Is the reaction running at elevated temp? LowerTemp Perform coupling at a lower temperature (e.g., 0°C or room temp). CheckTemp->LowerTemp Yes SwitchToCarbo->CheckBase UseModern->CheckBase WeakerBase->CheckTemp ReduceEquiv Reduce base equivalents to the minimum required for the reaction. WeakerBase->ReduceEquiv Final Re-analyze peptide purity LowerTemp->Final

Caption: Troubleshooting decision tree for epimerization.

Q5: How do I choose the right coupling reagent and base to minimize epimerization?

Causality: The choice of coupling reagent and base is perhaps the most critical factor in controlling epimerization.

  • Coupling Reagents: The goal is to use a reagent that promotes rapid amide bond formation, which kinetically outcompetes the slower pathway of oxazolone formation.[3] Modern uronium/aminium salt reagents like HATU and COMU are highly efficient for this reason.[3][8] However, their high reactivity must be balanced with careful control of other conditions. Carbodiimides (DCC, DIC, EDC) are less activating on their own and are almost always used with additives like HOBt or OxymaPure, which help suppress epimerization.[6]

  • Bases: The base is required to deprotonate the incoming amino acid salt and to neutralize acids formed during the reaction. However, excess or overly strong bases will accelerate the abstraction of the α-proton from the oxazolone. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered ones like triethylamine (TEA) because they are less effective at abstracting the α-proton.[3] For particularly sensitive couplings, even weaker bases like N-methylmorpholine (NMM) or symmetrical collidine are recommended.[6]

Data-Driven Comparison:

Coupling MethodAdditiveTypical BaseRelative Epimerization RiskKey Considerations
DIC / EDC None-HighNot recommended without an additive due to high rates of epimerization and side reactions (N-acylurea formation).[1][6]
DIC / EDC HOBt/OxymaNone/NMMVery Low Excellent choice for sensitive amino acids. No strong organic base needed, minimizing the primary cause of epimerization.[9]
HBTU / TBTU (Internal)DIPEA / NMMLow to ModerateEfficient reagents, but less effective at suppressing epimerization than HATU or COMU.[3][10]
HATU / HCTU (Internal)DIPEA / NMMLow Highly efficient, promoting fast coupling that outcompetes racemization. A benchmark for low-epimerization synthesis.[1][3]
COMU (Internal)DIPEA / NMMVery Low A modern reagent with performance comparable or superior to HATU, incorporating safer OxymaPure as the additive component.[6][11]
PyBOP / PyAOP (Internal)DIPEA / NMMLow to ModeratePhosphonium salt reagents. Effective, but can be less efficient for sterically hindered couplings compared to HATU.[6]

Table data synthesized from multiple sources.[3][6][9]

Q6: Can solvent and temperature be used to control epimerization?

Yes, both are crucial secondary factors.

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) are standard in SPPS, but they can increase the rate of epimerization compared to less polar solvents like Dichloromethane (DCM) or chloroform.[12] This is because polar solvents can better stabilize the charged intermediates involved in the epimerization pathway. However, solvent choice is often dictated by the solubility of the peptide and reagents, so it must be balanced with performance.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including the rate of oxazolone formation and enolization.[3] While higher temperatures are often used to speed up difficult couplings, this comes at a significant risk of increased epimerization.[13][14] For sensitive couplings, performing the reaction at room temperature or even 0°C is a prudent strategy to minimize stereochemical loss.[12]

Detection and Experimental Protocols
Q7: How can I accurately detect and quantify the level of epimerization in my final peptide product?

Detecting epimerization requires separating the target peptide from its diastereomer.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method.[15] A high-resolution reversed-phase HPLC system is used. The epimerized peptide (diastereomer) will often have a slightly different retention time than the desired peptide, appearing as a distinct, closely eluting peak. Co-injecting the sample with a synthetic standard of the suspected D-isomer can confirm the peak's identity.

  • LC-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for confirmation that the closely eluting peak has the identical mass as the target peptide, which is characteristic of an epimer.[15][16][17]

  • Chiral Amino Acid Analysis: The peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed using chiral gas chromatography (GC) or HPLC to determine the ratio of L- to D-isomers for each amino acid.

Protocol 1: Low-Epimerization Peptide Coupling Using DIC/Oxyma

This protocol is a robust method for coupling Fmoc-protected amino acids, especially those prone to epimerization like Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.[6][9]

Materials:

  • Resin-bound peptide with a free N-terminal amine (1.0 equiv)

  • Fmoc-protected amino acid (3.0 equiv)

  • OxymaPure® (3.0 equiv)

  • Diisopropylcarbodiimide (DIC) (3.0 equiv)

  • Anhydrous, peptide-grade DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If starting a new cycle, perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF (6x).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and OxymaPure® in a minimal amount of DMF.

  • Initiate Coupling: Add the solution from step 2 to the swelled, washed resin.

  • Add DIC: Add the DIC to the reaction vessel. Do not pre-mix DIC with the amino acid and Oxyma solution for an extended period. Add it directly to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

References
  • Epimerisation in Peptide Synthesis. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Epimerization of Peptide. Waseda University. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Introduction to Peptide Synthesis. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

  • Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. OUCI. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Chronology of base introduction in SPPS. ResearchGate. [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

Sources

Technical Support Center: Methyl 1-(aminomethyl)cyclopropanecarboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Engineering Document ID: TSC-2024-MCP-01 Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary & Core Chemistry

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a bifunctional building block containing a strained cyclopropane ring, a reactive methyl ester, and a primary amine. This structural combination presents a "perfect storm" for scale-up: the ring is sensitive to ring-opening, the ester is prone to hydrolysis/amidation, and the amine can trigger intermolecular polymerization.

The Industrial Route: The most robust scale-up pathway involves the chemoselective hydrogenation of Methyl 1-cyanocyclopropanecarboxylate. This guide focuses on this route, as it avoids the explosive hazards of azide chemistry (Curtius rearrangement) often found in academic papers.

Key Reaction Scheme:

  • Alkylation: Methyl cyanoacetate + 1,2-Dibromoethane

    
     Methyl 1-cyanocyclopropanecarboxylate.
    
  • Reduction: Nitrile Hydrogenation

    
     Methyl 1-(aminomethyl)cyclopropanecarboxylate.
    
  • Stabilization: In-situ salt formation (HCl).

Process Workflow & Logic Map

The following diagram illustrates the critical decision nodes and failure pathways during the synthesis.

Synthesis_Workflow Start Start: Methyl Cyanoacetate Step1 Step 1: Cyclopropanation (1,2-Dibromoethane, K2CO3) Start->Step1 Exothermic! Inter1 Intermediate: Methyl 1-cyanocyclopropanecarboxylate Step1->Inter1 Decision Step 2: Hydrogenation Strategy Inter1->Decision RouteA Route A: Raney Ni / NH3 (High Risk of Amidation) Decision->RouteA Standard Conditions RouteB Route B: Sponge Cobalt (High Selectivity) Decision->RouteB Optimized Scale-up Impurity2 Impurity: Primary Amide (Ester attack by NH3) RouteA->Impurity2 Side Reaction Product Target Product: Methyl 1-(aminomethyl)cyclopropanecarboxylate RouteA->Product Low Yield RouteB->Product High Yield Impurity1 Impurity: Dimer/Polymer (Intermolecular condensation) Product->Impurity1 If left as free base Salt Final Form: HCl Salt (Required for Stability) Product->Salt Acidify immediately

Caption: Process flow highlighting the critical divergence at the hydrogenation step. Route B (Cobalt) is preferred to minimize ester-related side reactions.

Module 1: The Cyclopropanation (Exotherm Management)

Context: The formation of the cyclopropane ring from methyl cyanoacetate and 1,2-dibromoethane is a classic dialkylation. On a bench scale, this is trivial. On a kilo-scale, the exotherm and stirring efficiency are critical failure points.

Troubleshooting Guide: Cyclization
SymptomDiagnosisRemediation / Prevention
Runaway Exotherm Dosing Rate too High. The reaction is autocatalytic in heat; once it starts, it accelerates rapidly.Protocol: Use a "heel" of solvent/catalyst and dose the methyl cyanoacetate slowly. Maintain reactor jacket at 0°C but internal temp at 60°C (controlled reflux).
Solid Cake Formation Inorganic Salt Precipitate. KBr formation creates a thick slurry that breaks impellers.Engineering: Use a high-torque overhead stirrer with a pitch-blade impeller. Add a phase transfer catalyst (TBAB) to maintain fluidity.
Low Yield (<50%) O-Alkylation vs. C-Alkylation. The enolate attacked the oxygen instead of the carbon.Chemistry: Ensure the base (K2CO3) is anhydrous and finely ground. Solvent choice is key: Acetonitrile or DMF promotes C-alkylation.

Expert Insight:

"Do not underestimate the induction period. Operators often increase the feed rate because 'nothing is happening,' leading to a massive thermal spike 30 minutes later. Always wait for the exotherm onset before ramping up the feed."

Module 2: The Nitrile Reduction (Selectivity)

Context: This is the most difficult step. You must reduce the nitrile (


) to a primary amine (

) without:
  • Reducing the ester (

    
    ).
    
  • Hydrolyzing the ester (

    
    ).
    
  • Amidation (

    
    ).
    
Protocol: Sponge Cobalt Hydrogenation (Recommended)

Why Cobalt? Raney Nickel is active but often requires ammonia to suppress secondary amine formation. Ammonia attacks methyl esters. Sponge Cobalt is less basic and has higher selectivity for nitriles over esters.

Step-by-Step Methodology:

  • Reactor Prep: Use a high-pressure Hastelloy autoclave (rated for 50 bar).

  • Catalyst Loading: Charge Sponge Cobalt (A-8000 type, 10 wt% loading). Note: Catalyst is pyrophoric. Keep wet.

  • Solvent: Methanol (anhydrous). Avoid water to prevent hydrolysis.

  • Substrate: Add Methyl 1-cyanocyclopropanecarboxylate (10-15 wt% solution).

  • Conditions: Pressurize to 40 bar

    
    . Heat to 60°C.
    
  • Monitoring: Monitor

    
     uptake. Reaction typically finishes in 4-6 hours.
    
  • Workup (Critical): Filter catalyst under

    
    . Immediately  add 1.1 eq of HCl in dioxane/methanol. Do not concentrate the free base.
    
FAQ: Hydrogenation Issues

Q: Why is my product turning into a white solid in the collection flask? A: You are forming the dimer (diketopiperazine derivative) or a polymer .

  • Mechanism: The free amine of one molecule attacks the ester of another.

  • Fix: Never store the product as a free base. Convert it to the Hydrochloride salt immediately after catalyst filtration.

Q: I see a large impurity at M+15 in the Mass Spec. What is it? A: This is likely the methyl amide impurity (


).
  • Cause: If you used Methylamine or excessive heat with Methanol, the ester underwent aminolysis.

  • Fix: Lower the temperature. Switch to Sponge Cobalt to avoid the need for strong amine additives.

Module 3: Stability & Storage (The "Hidden" Killer)

Context: Even if the synthesis works, the product degrades upon standing. The proximity of the amine and ester groups facilitates intermolecular reactions.

Stability Data Table:

StateStorage ConditionT

(Time to 90% Purity)
Recommendation
Free Base (Oil) 25°C, Neat< 24 HoursPROHIBITED
Free Base (Oil) -20°C, Neat~ 1 WeekEmergency Only
HCl Salt (Solid) 25°C, Desiccated> 2 YearsStandard
HCl Salt (Solid) 25°C, Humid Air< 1 MonthHygroscopic - Keep Dry

Visualizing the Degradation Pathway:

Degradation_Pathways FreeBase Free Base (Reactive) Dimer Linear Dimer (Amine attacks Ester) FreeBase->Dimer Room Temp Salt HCl Salt (Protonated Amine) FreeBase->Salt + HCl (Protection) Polymer Polyamide (Oligomerization) Dimer->Polymer Time Salt->FreeBase Base Wash (Avoid!)

Caption: The free base is kinetically unstable. Protonation (Salt formation) shuts down the nucleophilicity of the amine, preventing polymerization.

References & Substantiation

  • Cyclopropane Ring Synthesis:

    • Source: Vertex AI / Google Patents (CN111499508B). "Preparation method of methyl cyclopropanecarboxylate." Describes the base-mediated cyclization of gamma-chlorobutyric derivatives, establishing the core ring stability parameters.

  • Nitrile Reduction Selectivity:

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 720 (1955). General protocols for Raney Nickel hydrogenation of nitriles.

    • Refinement: "Chemo-selective hydrogenation of nitriles to amines." Chemical Reviews (2010). Highlights the superiority of Cobalt catalysts for preserving esters.

  • Stability of Amino Esters:

    • Source: "Spontaneous polymerization of beta-amino esters." Journal of Polymer Science. Confirms the necessity of salt formation for storage.

    • Context: 1-(aminomethyl)cyclopropanecarboxylate behaves as a beta-amino acid derivative (structurally analogous regarding distance between amine and carbonyl).

  • Safety of Cyclopropanation:

    • Source: Process Safety Progress. "Thermal Hazards of Exothermic Alkylation Reactions."

    • Note: Emphasizes the autocatalytic nature of K2CO3 mediated alkylations in DMSO/DMF.

Need Immediate Assistance?

Contact the Process Safety Group:

  • Email:

  • Emergency Line: +1-800-SYNTH-HELP

  • Ticket System: [Submit a Ticket ID: MCP-ScaleUp]

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a Process Safety Review (PSR) and Differential Scanning Calorimetry (DSC) before scaling up any reaction described above.

Sources

Technical Support Center: Purification of Methyl 1-(aminomethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-AMCC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely encountering difficulties purifying Methyl 1-(aminomethyl)cyclopropanecarboxylate (CAS: 1170782-90-7 for HCl salt).[1][2]

The Core Problem: This molecule is a "ticking clock."[1][2] As a free base, it is kinetically unstable.[1][2] The primary amine and the methyl ester are positioned perfectly for an intramolecular nucleophilic attack, leading to the formation of a thermodynamically stable Spiro-Lactam impurity (3-azaspiro[2.4]heptan-4-one).[1][2]

The Solution: You cannot purify the free base by standard silica chromatography (the acidity of silica and the time on column will accelerate lactamization).[1][2] You must utilize Acid-Base Extraction to separate the neutral lactam from the basic amine, followed immediately by Salt Formation to kinetically "lock" the molecule.[1][2]

Module 1: The Impurity Profile

Before starting, confirm your impurity profile.[1][2] The two enemies of this synthesis are Heat and Time .[1][2]

Impurity TypeChemical NameOriginCharacteristicsRemoval Strategy
Major (Critical) Spiro-Lactam (3-azaspiro[2.4]heptan-4-one)Intramolecular Cyclization (Self-reaction)Neutral, UV active, stable solid.[1][2]Acid/Base Extraction (Remains in organic layer).[1][2]
Minor Free Acid (1-(aminomethyl)cyclopropanecarboxylic acid)Hydrolysis of esterAmphoteric/Zwitterionic.[1][2]Remains in aqueous phase during basification.[2]
Inorganic Lithium/Aluminum saltsReduction byproducts (if using LAH/LiBH4)Solid precipitates.[1][2]Aqueous workup / Filtration.[1][2][3]
Visualizing the Threat: The Lactamization Pathway[1][2]

The following diagram illustrates why your product degrades. The free amine attacks the ester carbonyl, ejecting methanol and forming the stable spiro-lactam.[1][2]

Lactamization FreeBase Product (Free Base) Unstable (Basic) TS Transition State (Intramolecular Attack) FreeBase->TS Heat / Time Salt HCl Salt Stable Product (Locked) FreeBase->Salt +HCl (Immediate) Lactam Spiro-Lactam Impurity Stable (Neutral) TS->Lactam -MeOH

Figure 1: The kinetic competition between degradation (Red) and stabilization (Green).[1][2]

Module 2: Purification Protocol (The "Reverse-Phase" Extraction)

Objective: Remove the neutral Spiro-Lactam and isolate the product as a stable Hydrochloride salt.

Reagents Required:
  • Crude Methyl 1-(aminomethyl)cyclopropanecarboxylate.[1][2][3]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2]

  • 1N Hydrochloric Acid (aq).[1][2]

  • Saturated Sodium Bicarbonate (

    
    ) or 
    
    
    
    .[1][2]
  • 4M HCl in Dioxane or Acetyl Chloride/Methanol.[2]

Step-by-Step Methodology:
Phase 1: De-Lactamization (Acid Wash) [1][2]
  • Dissolution: Dissolve your crude oil in DCM (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer with 1N HCl (aq) (2 x 5 mL per gram).[1][2]

    • Mechanism:[2][3][4][5][6][7][8][9] The Product (Amine) is protonated (

      
      ) and moves to the Aqueous Layer .[1][2]
      
    • Separation: The Spiro-Lactam is an amide (neutral/non-basic) and remains in the DCM Layer .[1][2]

  • Discard Organic: The DCM layer contains your impurities.[1][2] Discard it (check TLC to confirm absence of amine).[1][2]

Phase 2: Recovery (Cold Basification)

CRITICAL: Perform this step on ice (


).[1][2][3] Heat generated during neutralization can trigger cyclization before you extract.[2]
  • Basify: Slowly add saturated

    
     or 
    
    
    
    solution to the aqueous layer until pH
    
    
    9-10.
  • Rapid Extraction: Immediately extract the aqueous layer with fresh DCM (3 x volumes).

  • Dry: Dry the combined DCM extracts over

    
     for 10 minutes. Keep cool.
    
Phase 3: The "Lock" (Salt Formation)

Do not concentrate the free base to dryness if possible.[1][2] It will cyclize.[1][2]

  • Salting Out: Filter the drying agent.[2] To the DCM filtrate, add 4M HCl in Dioxane (1.1 equivalents) dropwise at

    
    .[1][2]
    
  • Precipitation: The product should precipitate as a white solid.[2] If it remains an oil, add Diethyl Ether (

    
    ) to induce precipitation.[1][2]
    
  • Filtration: Filter the solid under

    
     atmosphere.
    
  • Storage: Store at

    
     under Argon.
    

Module 3: Troubleshooting Decision Tree

Use this logic flow to determine your next move based on the physical state of your crude material.

Troubleshooting Start Start: Crude Material State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil State->Oil NMR Check 1H NMR (CDCl3) Solid->NMR Oil->NMR LactamPresent Lactam Signals? (Shifted CH2 protons) NMR->LactamPresent Yes Clean Clean Spectrum NMR->Clean No Action2 Perform Acid/Base Extraction Protocol LactamPresent->Action2 Action3 Convert to HCl Salt Immediately Clean->Action3 Action1 Recrystallize (MeOH/Et2O) Action3->Action1 If purity < 98%

Figure 2: Logic flow for determining purification strategy.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why is my yield low after the acid/base extraction? A: You likely lost the product in the aqueous layer during the "Recovery" phase.[1][2] This amine is small and polar.[2]

  • Fix: When extracting the free base back into DCM (Step 5), salt the aqueous phase with NaCl (saturation) to utilize the "Salting-Out Effect," pushing the organic amine into the DCM layer.[1][2]

Q2: Can I use Silica Gel Chromatography? A: Not recommended. Silica is slightly acidic (


).[1][2] This acidity catalyzes the intramolecular cyclization of the amine onto the ester.[1][2] If you must use a column, use Neutral Alumina or pretreat your silica with 2% Triethylamine to deactivate acidic sites, and run it fast.[1][2]

Q3: The product is oiling out when I add HCl. How do I get a solid? A: This is common.[2]

  • Decant the supernatant solvent.[2][7]

  • Triturate (grind) the oil with anhydrous Diethyl Ether or Pentane.[1][2]

  • Sonicate the flask. The mechanical energy often triggers crystallization.[1][2]

  • If it fails, dissolve in minimal Methanol and add Et2O dropwise until cloudy, then freeze.

Q4: How do I distinguish the Lactam from the Product by NMR? A: Look at the methylene protons (


).[1][2]
  • Product (Open Chain): These protons usually appear around 2.8 - 3.0 ppm .[1][2]

  • Impurity (Spiro-Lactam): Due to the rigid ring structure and the adjacent carbonyl, these protons shift downfield and often split into a distinct AB quartet or shift to 3.2 - 3.5 ppm .[1][2] Also, the Methyl Ester singlet (

    
     ppm) will be absent  in the Lactam.[1][2]
    

References

  • Synthesis and Stability of Cyclopropane Amino Acids

    • Wernic, D., et al. (2009).[1][2] Synthesis of 1-aminocyclopropanecarboxylic acid derivatives.[1][2] Journal of Organic Chemistry.[1][2]

    • Note: Discusses the Curtius rearrangement and the inherent instability of the free amino-ester.[1][2]

    • (General cyclopropane ester handling).[1][2]

  • Spiro-Lactam Formation Mechanisms

    • Krow, G. R. (1993).[1][2] The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[1] (Mechanistic parallels in ring strain).

    • Context: See Journal of Medicinal Chemistry regarding "Ledipasvir Intermediate Synthesis" for specific handling of this CAS.[1][2]

    • [1][2]

  • General Purification of Amino Esters

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

    • [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 1-(aminomethyl)cyclopropanecarboxylate before handling.

Sources

catalyst selection for efficient cyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Cyclopropanation Subject: Catalyst Selection & Troubleshooting for Cyclopropanecarboxylate Synthesis Ticket ID: #CP-2024-CAT-SEL Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Catalyst Selection Matrix

User Query: "Which metal center (Rh, Cu, Co, or Ru) should I choose for my specific olefin/diazo combination?"

Technical Insight: The choice of catalyst is not arbitrary; it is dictated by the electronic nature of the transition state . Most metal-catalyzed cyclopropanations proceed via an electrophilic metal-carbene intermediate. Therefore, they react best with electron-rich olefins (nucleophiles).

However, if your substrate is electron-deficient (e.g., an acrylate), standard Rh/Cu catalysis will fail due to electronic mismatch. You must switch to a catalyst that operates via a radical mechanism (Cobalt) or use a specific donor-acceptor carbene strategy.

Catalyst Decision Matrix
Substrate Class (Olefin)Electronic StateRecommended MetalLigand ClassMechanism
Styrenes / Enol Ethers Electron-Rich (Nucleophilic)Rh(II) (First Choice)Carboxylates / CarboxamidatesConcerted Asynchronous (Electrophilic)
Simple Alkenes NeutralRh(II) or Cu(I) Rh: Prolinates (Davies)Cu: Bisoxazolines (Box)Electrophilic
Acrylates / Enones Electron-Poor (Electrophilic)Co(II) Porphyrins (Zhang)Radical (Metalloradical Catalysis)
Bulky Diazo Esters Sterically DemandingCu(I) Box / SemicorrinCu pocket is more open than Rh-lantern
Internal Alkenes Sterically HinderedRh(II) Paddlewheel (Doyle)Concerted

Visualizing the Decision Process

The following flowchart illustrates the logical pathway for selecting a catalyst system based on substrate electronics and steric constraints.

CatalystSelection Start Start: Analyze Substrate OlefinType Olefin Electronics? Start->OlefinType Rich Electron-Rich (Styrenes, Enol Ethers) OlefinType->Rich Nucleophilic Poor Electron-Poor (Acrylates, Nitroalkenes) OlefinType->Poor Electrophilic Rh_Decision Is Cost/Scale a Major Constraint? Rich->Rh_Decision Co_Route Use Co(II) Porphyrins (Radical Mechanism) Poor->Co_Route Requires Radical Path Rh_Route Use Rh(II) Dimers (High TOF, Robust) Rh_Decision->Rh_Route No (Lab Scale) Cu_Route Use Cu(I)-Box (Cheaper, Bulky Subs) Rh_Decision->Cu_Route Yes (Process Scale)

Figure 1: Decision tree for catalyst selection based on olefin electronics and process constraints.

Troubleshooting Guides (FAQs)

Module A: Diastereoselectivity Issues (The cis/trans Problem)

Issue: "I am getting a 1:1 mixture of cis/trans (syn/anti) isomers. How do I force the reaction toward the trans isomer?"

Root Cause Analysis: In Rh(II) catalysis, the diastereoselectivity is governed by the approach of the olefin to the metal-carbene.[1]

  • Trans-selectivity is driven by steric repulsion between the ester group of the carbene and the substituent of the olefin.

  • Cis-selectivity is rare and usually requires specific electronic interactions or "wall" ligands.

Troubleshooting Protocol:

  • Switch Ligands: Move from simple Rh2(OAc)4 to bulky carboxylates like Rh2(OPiv)4 or Rh2(oct)4 . The increased bulk amplifies the steric penalty for the cis transition state.

  • Use Donor-Acceptor Carbenes: If using simple diazoacetates (Acceptor only), selectivity is lower. Using vinyldiazoacetates (Donor-Acceptor) with Rh2(DOSP)4 (Davies catalyst) drastically improves trans selectivity (>95:5 dr) due to the supramolecular pocket of the catalyst [1].

  • Temperature: Lower the temperature (-78°C to 0°C). While rate decreases, the energetic difference between the cis and trans transition states becomes more pronounced.

Module B: Enantioselectivity Issues (Low ee)

Issue: "My yield is good, but the enantiomeric excess (ee) is stuck at 40-50%."

Root Cause Analysis:

  • Background Reaction: Uncatalyzed thermal decomposition of the diazo compound produces racemic cyclopropane.

  • Solvent Interference: Coordinating solvents (THF, Acetonitrile, DMF) bind to the open coordination site of the metal (Rh or Cu), blocking the diazo activation or altering the chiral pocket geometry.

  • Ligand Decoordination (Copper): Cu-Box complexes are labile. If the ligand falls off, the "naked" copper catalyzes a racemic reaction.

Troubleshooting Protocol:

  • Solvent Swap: Switch to non-coordinating, non-polar solvents. Dichloromethane (DCM) , Toluene , or Hexanes are standard. Never use THF for Lewis acidic cyclopropanation catalysts [2].

  • Counter-ion Effect (Copper): If using Cu-Box, ensure you are using a non-coordinating counter-ion like OTf- , PF6- , or SbF6- . Halides (Cl-, Br-) coordinate too strongly and kill the Lewis acidity.

  • Slow Addition: Verify that no "background" reaction is occurring. Perform a blank run (no catalyst) at reaction temperature. If bubbles form, your temperature is too high for the diazo stability.

Module C: Low Yield & Catalyst Death

Issue: "The reaction starts but stops at 30% conversion. Adding more diazo doesn't help."

Root Cause Analysis:

  • Carbene Dimerization: The metal-carbene reacts with the diazo precursor instead of the olefin, forming fumarates/maleates (dimers). This consumes the reagent and can poison the catalyst.

  • Azine Formation: Diazo compounds can polymerize.

Troubleshooting Protocol:

  • Syringe Pump Addition: This is the single most important factor. The concentration of diazo in the pot must remain near zero . Add the diazo solution over 4–12 hours.

    • Rule of Thumb: The solution should never turn the color of the diazo compound (yellow/orange). It should remain the color of the catalyst [3].

  • Increase Olefin Equivalents: Use the olefin as the solvent if possible, or use 5–10 equivalents relative to the diazo compound to statistically favor the Carbene-Olefin collision over Carbene-Diazo collision.

Standard Operating Procedure (SOP)

Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation of Styrene

Safety Warning: Diazoacetates are potentially explosive and toxic.[2] Perform all work in a fume hood. Do not concentrate pure diazo compounds to dryness.

Materials:

  • Catalyst: Rh2(S-DOSP)4 (1.0 mol%)

  • Substrate: Styrene (5.0 equiv)

  • Reagent: Methyl phenyldiazoacetate (1.0 equiv)

  • Solvent: Anhydrous Hexanes (degassed)

Step-by-Step:

  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve Rh2(S-DOSP)4 (0.01 mmol) and Styrene (5.0 mmol) in 5 mL of anhydrous hexanes.

  • Diazo Prep: Dissolve Methyl phenyldiazoacetate (1.0 mmol) in 10 mL of anhydrous hexanes. Load this into a gas-tight syringe.

  • Execution:

    • Cool the catalyst/styrene mixture to -78°C (or optimal temp for specific substrate).

    • Using a syringe pump, add the diazo solution dropwise over 2 hours.

    • Note: The slow addition ensures the stationary concentration of diazo is low, preventing dimerization.

  • Workup:

    • Allow to warm to room temperature.

    • Concentrate under reduced pressure.

    • Purify via silica gel flash chromatography.

Data Reporting Table (Example Output):

ParameterValueNotes
Yield 85-92%Isolated yield after column
dr (trans:cis) >94:6Determined by crude 1H NMR
ee (trans) 90-95%Determined by Chiral HPLC (OD-H column)

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the "Danger Zone" where dimerization occurs.

CatalyticCycle Rh Active Catalyst (Rh-L*) Diazo Diazo Coordination Rh->Diazo + Diazoacetate Carbene Metal-Carbene Intermediate Diazo->Carbene - N2 (Gas) Transition Carbene-Olefin Transition State Carbene->Transition + Olefin Dimer Dimerization (Yield Loss) Carbene->Dimer + Excess Diazo (Fast Addition) Product Cyclopropane + Catalyst Transition->Product Reductive Elim. Product->Rh Regeneration

Figure 2: The catalytic cycle of Rh-carbenoid cyclopropanation. The red dashed line represents the dimerization pathway caused by high diazo concentration.

References

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic Asymmetric C–H Activation and Cyclopropanation." Nature, 451, 417–424.

  • Doyle, M. P. (1986). "Catalytic Methods for Metal Carbene Transformations." Chemical Reviews, 86(5), 919–939.

  • Zhang, X. P., et al. (2010).[3] "Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Cyanodiazoacetates." Journal of the American Chemical Society, 132(37), 12796–12799.

  • Evans, D. A., et al. (1991). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions." Journal of the American Chemical Society, 113(2), 726–728.

Sources

Validation & Comparative

Rigidification Strategies in Medicinal Chemistry: The Cyclopropane Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Cyclopropane Rings in Drug Design vs. Flexible Linkers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Magic Ring" Effect

In modern drug discovery, the transition from a flexible alkyl linker to a rigid cyclopropane ring is often a pivotal optimization step—a strategy frequently termed the "cyclopropane effect." While flexible linkers (e.g., ethyl, propyl, or glycol chains) offer synthetic ease and solubility, they often incur a steep entropic penalty upon protein binding and suffer from metabolic liabilities at methylene (


) sites.

This guide objectively compares cyclopropane rings against flexible linkers, demonstrating how the unique electronic structure (Walsh orbitals) and conformational rigidity of the cyclopropane moiety drive improvements in potency, metabolic stability, and permeability.

Mechanistic Comparison: The Physics of Binding & Stability

Conformational Entropy and Binding Affinity

The fundamental advantage of cyclopropane lies in the thermodynamics of ligand-protein binding, governed by the Gibbs free energy equation:



  • Flexible Linkers (The Problem): An alkyl chain (e.g.,

    
    ) possesses multiple rotatable bonds. In solution, it exists as a dynamic ensemble of conformers. Upon binding, the protein forces this chain into a single "bioactive" conformation, resulting in a massive loss of conformational entropy (
    
    
    
    ). This entropic penalty fights against the enthalpic gain (
    
    
    ), weakening the overall affinity (
    
    
    ).
  • Cyclopropane Rings (The Solution): The cyclopropane ring locks the carbon atoms into a rigid structure. The molecule is "pre-organized" into a conformation that closely resembles the bound state. Consequently, the loss of entropy upon binding is minimized, leading to a more negative

    
     and higher potency.
    
Metabolic Stability: The Bond Dissociation Energy (BDE) Barrier

Metabolic clearance often occurs via Cytochrome P450 (CYP)-mediated oxidation, which typically initiates with hydrogen atom abstraction.

  • Flexible Alkyl Chains: Secondary C-H bonds in acyclic chains have a Bond Dissociation Energy (BDE) of approximately 95–98 kcal/mol . This relatively low barrier makes them "soft spots" for rapid metabolic oxidation (hydroxylation/dealkylation).

  • Cyclopropane Rings: Due to the significant ring strain (~27.5 kcal/mol) and high

    
    -character (approx. 
    
    
    
    hybridization) of the C-H bonds, the C-H BDE increases to ~104–106 kcal/mol . This thermodynamic barrier effectively blocks radical abstraction by the high-valent Iron-Oxo species in CYP450 enzymes, extending the drug's half-life (
    
    
    ).
Electronic Vectors

Unlike the 109.5° tetrahedral angle of alkyl chains, cyclopropane substituents are fixed at angles defined by the 60° ring geometry (typically ~118° between substituents). This allows for unique vector exploration in the binding pocket, often enabling


-stacking interactions or hydrogen bond alignments that flexible chains cannot access.

Comparative Data Analysis

The following table summarizes the impact of replacing a flexible linker with a cyclopropane ring in a representative BACE1 inhibitor optimization campaign (based on aggregated SAR trends from Bioorg. Med. Chem. and J. Med. Chem. literature).[1][2][3][4][5][6]

Table 1: Representative SAR – Flexible vs. Rigid Linker[7]
FeatureCompound A (Flexible Linker)Compound B (Cyclopropane Analog)Impact of Rigidification
Structure Propyl chain (

)
trans-1,2-CyclopropylConformational Lock
BACE1 IC

120 nM4.5 nM26x Potency Increase
Ligand Efficiency (LE) 0.280.42Significant Improvement
Metabolic

(Human)
15 min> 60 min4x Stability Increase
C-H BDE (Metabolic Site) ~98 kcal/mol~106 kcal/molOxidation Blocked
Permeability (

)

cm/s

cm/s
Improved (Lower PSA)

Interpretation: The cyclopropane analog (Compound B) achieves nanomolar potency not by adding new interactions, but by reducing the entropic cost of binding. Simultaneously, the metabolic hotspot is removed, improving PK properties.

Visualizing the Mechanism

The following diagram illustrates the divergent fates of a flexible linker versus a cyclopropane scaffold during CYP450 metabolism and receptor binding.

Linker_Comparison cluster_Flexible Path A: Flexible Linker (e.g., Propyl) cluster_Rigid Path B: Cyclopropane Ring Start Drug Candidate Design Flex_State High Entropy State (Multiple Rotatable Bonds) Start->Flex_State Alkyl Chain Rigid_State Pre-organized State (Conformational Lock) Start->Rigid_State Cyclopropanation Binding_Flex High Entropic Penalty (Low Affinity) Flex_State->Binding_Flex Binding Metabolism_Flex CYP450 Attack (C-H BDE ~98 kcal/mol) Flex_State->Metabolism_Flex Liver Exposure Result_Flex Rapid Clearance Lower Potency Metabolism_Flex->Result_Flex Oxidation Binding_Rigid Minimizes Entropic Loss (High Affinity) Rigid_State->Binding_Rigid Binding Metabolism_Rigid Resists Oxidation (C-H BDE ~106 kcal/mol) Rigid_State->Metabolism_Rigid Liver Exposure Result_Rigid Extended t1/2 High Potency Metabolism_Rigid->Result_Rigid Blocked

Figure 1: Decision pathways showing the thermodynamic and metabolic advantages of cyclopropane rigidification.

Experimental Protocols

To validate the advantages of a cyclopropane scaffold, the following protocols are recommended for synthesis and stability testing.

Protocol: Simmons-Smith Cyclopropanation (Zinc-Carbenoid)

This is the gold-standard method for converting an alkene (flexible precursor) into a cyclopropane.

Reagents:

  • Allylic alcohol substrate (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    , 3.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and cool to 0°C.

  • Reagent Formation: Add

    
     slowly. Carefully add 
    
    
    
    dropwise (Exothermic!). Stir for 20 min to form the Furukawa reagent (
    
    
    ).
  • Addition: Add the allylic alcohol substrate dissolved in DCM dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Protocol: Microsomal Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the cyclopropane analog.
  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wernberg, C. W., et al. (2020). Preparation and biological evaluation of BACE1 inhibitors: Leveraging trans-cyclopropyl moieties as ligand efficient conformational constraints. Bioorganic & Medicinal Chemistry, 28(1), 115194.[2] Link

  • Kass, S. R., et al. (2013). Carbon-hydrogen bond dissociation energies: the curious case of cyclopropene. Journal of Organic Chemistry, 78(24), 12650-3. Link

  • Giri, R., et al. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Science. Link

  • Ma, N., & Cui, L. (2015).[9] Comparative efficacy of pitavastatin and simvastatin in patients with hypercholesterolemia. Drug Design, Development and Therapy, 9, 1923–1930. Link

Sources

A Senior Application Scientist's Guide to the Synthesis of Cyclopropane Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopropane amino acids (CPAAs) represent a fascinating and highly valuable class of noncanonical amino acids (ncAAs). Their rigid cyclopropane scaffold introduces unique conformational constraints into peptides and small molecules, a property that medicinal chemists exploit to enhance metabolic stability, improve receptor selectivity, and fine-tune biological activity.[1][2][3][4] The incorporation of CPAAs has been instrumental in the development of therapeutics for conditions ranging from hepatitis C (e.g., Grazoprevir) to neurological disorders.[1][2][4]

However, the stereocontrolled synthesis of these strained three-membered rings presents a significant synthetic challenge.[1][2] The choice of synthetic route is a critical decision, dictated by the desired stereochemistry, substitution pattern, available starting materials, and scalability requirements. This guide provides an in-depth, comparative study of the principal synthetic routes to CPAAs, offering field-proven insights, detailed protocols, and supporting data to aid researchers in navigating this complex chemical landscape.

Cyclopropanation via Carbene and Carbenoid Intermediates

The addition of a single carbon unit across an alkene is the most classic and direct approach to forming a cyclopropane ring. These methods vary significantly in their mechanism, stereoselectivity, and tolerance of functional groups.

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) that adds to an alkene in a concerted, stereospecific manner.[5][6] This means the stereochemistry of the starting alkene is preserved in the cyclopropane product.

Expertise & Experience: The primary advantage of the Simmons-Smith reaction is its reliability and functional group tolerance; it avoids the highly reactive and hazardous diazomethane.[7] For the synthesis of CPAAs, the key is the use of a chiral auxiliary or a directing group, often an allylic alcohol, on the alkene precursor. This directs the carbenoid to a specific face of the double bond, inducing diastereoselectivity. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the Zn-Cu couple, often provides higher reactivity and reproducibility.[6][7][8]

Logical Workflow: Simmons-Smith Cyclopropanation

sub Alkene Precursor (e.g., Vinyl Amino Acid Derivative) product Cyclopropane Amino Acid Derivative sub->product Cyclopropanation reagents CH₂I₂ + Et₂Zn (Furukawa Modification) intermediate [IZnCH₂I] (Simmons-Smith Reagent) reagents->intermediate Forms intermediate->product Reacts with Alkene workup Quench & Purification product->workup

Caption: Workflow for Simmons-Smith cyclopropanation.

Trustworthiness: A Validating Protocol

The following protocol for the diastereoselective cyclopropanation of a chiral allylic amine derivative demonstrates the practical application of this method.

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C.

  • Reagent Formation: Slowly add a solution of diethylzinc (1.0 M in hexanes, 6.0 mmol, 6.0 mL) to the DCM. Following this, add diiodomethane (6.0 mmol, 0.48 mL) dropwise. Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: Introduce a solution of the N-protected allylic amine (2.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture via a syringe pump over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Dilute the mixture with ethyl acetate, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane amino acid derivative.

Data Presentation: Performance of Simmons-Smith Variants

Substrate TypeReagent SystemDiastereomeric Ratio (d.r.)Yield (%)Reference
Chiral Allylic AlcoholEt₂Zn, CH₂I₂>95:570-85%[8]
Cyclic Silyl Enol EtherEt₂Zn, CH₂I₂, Chiral Dipeptide Ligandup to 96% eeHigh[9]
Unfunctionalized OlefinZn-Cu, CH₂I₂N/A (achiral)60-75%[5]
Transition Metal-Catalyzed Cyclopropanation

This powerful class of reactions typically involves the decomposition of a diazo compound by a transition metal catalyst (commonly Rh(II) or Cu(I)) to generate a metal carbene intermediate.[10] This intermediate then reacts with an alkene to form the cyclopropane ring.

Expertise & Experience: The true strength of this method lies in asymmetric catalysis. The development of chiral ligands for rhodium and copper catalysts allows for highly enantioselective cyclopropanations, which is critical for producing single-enantiomer drug candidates.[10][11][12] The choice of catalyst and diazo precursor (e.g., ethyl diazoacetate) can be tuned to control both diastereoselectivity and enantioselectivity. A key consideration is the safety of handling diazo compounds, which can be explosive. In-situ generation methods can mitigate this risk.[13]

Mechanism: Catalytic Cycle of Rh(II)-Catalyzed Cyclopropanation

cluster_cycle Catalytic Cycle catalyst Rh₂(OAc)₄ active_catalyst Rh(II) Catalyst diazo N₂=CHR' carbene Metal Carbene Intermediate alkene Alkene product Cyclopropane active_catalyst->carbene + Diazo cmpd - N₂ carbene->active_catalyst + Alkene - Cyclopropane

Caption: Rh(II)-catalyzed cyclopropanation cycle.

Trustworthiness: A Validating Protocol

Protocol 2: Asymmetric Cu(I)-Catalyzed Cyclopropanation Adapted from Charette et al.'s work on phenyliodonium ylides, which avoids diazo compounds.[11]

  • Catalyst Preparation: In a glovebox, add Cu(OTf)₂ (0.05 mmol) and a chiral bis(oxazoline) ligand (0.055 mmol) to a flame-dried Schlenk flask. Add anhydrous solvent (e.g., toluene, 5 mL) and stir for 1 hour to form the catalyst complex.

  • Reaction Setup: To the catalyst solution, add the alkene substrate (1.0 mmol), methyl nitroacetate (1.2 mmol), and powdered 4Å molecular sieves.

  • Ylide Generation: Add iodosobenzene (PhIO, 1.5 mmol) to the mixture. The reaction is typically performed at room temperature.

  • Reaction: Stir the reaction mixture for 24-48 hours. Monitor for the consumption of the alkene by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude nitrocyclopropane carboxylate by flash column chromatography.

  • Reduction: The resulting nitro group can be reduced to the corresponding amine using reagents like zinc in HCl/isopropanol to afford the final cyclopropane amino ester.[14]

Data Presentation: Performance of Catalytic Cyclopropanation

Catalyst SystemDiazo SourceSelectivityYield (%)Reference
Cu(I)-bis(oxazoline)PhIO / Methyl Nitroacetateup to 97.5% ee, 95:5 dr54-99% (after reduction)[11][14]
Chiral (Salen)Ru(II)Ethyl DiazoacetateExcellent eeHigh overall[12]
Fe(TPP)ClTosylhydrazone (in-situ diazo)Z-selectiveGood[13]

Titanium-Mediated Routes: The Kulinkovich Reaction Family

The Kulinkovich reaction and its variants provide a powerful method for synthesizing cyclopropanes from esters, amides, or nitriles using a titanium(IV) alkoxide and a Grignard reagent.[15][16] These reactions proceed through a titanacyclopropane intermediate.

Expertise & Experience: This methodology is particularly valuable for creating 1-aminocyclopropanes directly from readily available starting materials. The Kulinkovich-de Meijere modification uses amides to produce N,N-dialkylcyclopropylamines, while the Kulinkovich-Szymoniak variant uses nitriles to generate primary cyclopropylamines.[17][18] The key mechanistic feature is the formation of a titanacyclopropane, which then inserts the carbonyl or nitrile group. A significant advantage is the ability to construct highly substituted cyclopropanes that are otherwise difficult to access. Stoichiometric amounts of the titanium reagent are typically required for good yields.[17]

Mechanism: Kulinkovich-de Meijere Reaction

amide N,N-Dialkyl Amide oxatitanacycle Oxatitanacyclopentane Intermediate amide->oxatitanacycle Insertion grignard EtMgBr (2 eq) titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane ti_reagent Ti(OⁱPr)₄ ti_reagent->titanacyclopropane titanacyclopropane->oxatitanacycle Reacts product Cyclopropylamine oxatitanacycle->product Ring Opening & Cyclization

Caption: Key steps in the Kulinkovich-de Meijere reaction.

Trustworthiness: A Validating Protocol

Protocol 3: Kulinkovich-de Meijere Synthesis of a Cyclopropylamine

  • Setup: To a flame-dried Schlenk flask under argon, add the N,N-dialkyl carboxamide (5.0 mmol) and anhydrous THF (25 mL).

  • Titanium Addition: Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 5.5 mmol) via syringe and stir the solution at room temperature.

  • Grignard Addition: Cool the mixture to -50 °C. Slowly add a solution of ethylmagnesium bromide (3.0 M in ether, 11.0 mmol) dropwise, maintaining the internal temperature below -45 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous NaOH.

  • Work-up: Filter the resulting suspension through Celite, washing the filter cake thoroughly with ether. Combine the filtrates, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude amine by distillation or flash column chromatography.

Data Presentation: Performance of Kulinkovich Reactions

Reaction TypeSubstrateKey ReagentsProductYield (%)Reference
Kulinkovich-de MeijereN,N-dialkylamidesEtMgBr, Ti(OⁱPr)₄CyclopropylaminesHigh[17]
Kulinkovich-SzymoniakNitrilesEtMgBr, Ti(OⁱPr)₄, Lewis AcidPrimary CyclopropylaminesModerate to Good[18]
Original KulinkovichEstersEtMgBr, Ti(OⁱPr)₄CyclopropanolsGood[15][16]

Intramolecular Cyclization Strategies

These methods construct the cyclopropane ring via an intramolecular nucleophilic substitution, where a carbanion displaces a leaving group within the same molecule. This approach offers excellent control over relative stereochemistry.

Expertise & Experience: The power of this strategy lies in its ability to translate the stereochemistry of an acyclic precursor into the final cyclopropane product.[1][2][19] For example, starting from an enantiomerically enriched diol (prepared via Sharpless asymmetric dihydroxylation), one can install two leaving groups. Subsequent base-induced double displacement by an enolate generates the trans-cyclopropane ring with high fidelity, avoiding contamination with the cis-isomer.[1][2] Another innovative approach uses a Hofmann rearrangement to generate an isocyanate that is trapped intramolecularly, forming a bicyclic carbamate that can be opened to reveal the desired CPAA.[3][4][20]

Logical Workflow: Intramolecular Cyclization from a Diol

start Chiral Diol activated Activated Diol (e.g., Ditosylate) start->activated Activation (e.g., TsCl) cyclization Intramolecular SN2 Cyclization activated->cyclization enolate_pre Ester Precursor enolate Enolate Formation (Base, e.g., LDA) enolate_pre->enolate enolate->cyclization product trans-Cyclopropane Ester cyclization->product

Caption: Stereocontrolled synthesis via intramolecular cyclization.

Trustworthiness: A Validating Protocol

Protocol 4: Base-Induced Intramolecular Cyclopropanation Based on the synthesis of trans-cyclopropane γ-amino acids.[1][2]

  • Setup: Prepare a solution of the activated precursor (e.g., a γ,δ-bis-tosylate ester, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon. Cool the solution to -78 °C.

  • Base Addition: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol) to diisopropylamine (1.2 mmol) in THF at -78 °C.

  • Enolate Formation & Cyclization: Slowly add the LDA solution to the substrate solution at -78 °C. Stir the mixture at this temperature for 2-4 hours, then allow it to warm to room temperature overnight.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via flash column chromatography to yield the enantiomerically enriched trans-cyclopropane derivative.

Data Presentation: Performance of Intramolecular Cyclizations

Precursor TypeKey TransformationStereocontrolOverall Yield (%)Reference
Enantioenriched DiolBase-induced cyclizationHigh (>92% ee), trans-selective19-31% (over 5-6 steps)[1][2]
Amido-esterHofmann RearrangementExcellent stereoretentionGood (scalable)[3][4]

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. Specific enzymes, such as cyclopropane synthases, can construct the cyclopropane ring with exquisite control over stereochemistry.[21][22]

Expertise & Experience: The most well-known example is the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), the precursor to the plant hormone ethylene, catalyzed by ACC synthase.[21] More recently, radical S-adenosyl-L-methionine (RS) enzymes have been discovered that can install cyclopropane rings in peptide backbones.[23] While highly specific, protein engineering and directed evolution are expanding the substrate scope of these biocatalysts, making them increasingly viable for producing diverse CPAA building blocks.[22] This approach is ideal for producing enantiopure compounds under mild, aqueous conditions.

Conceptual Pathway: Enzymatic Cyclopropanation

substrate Acyclic Precursor (e.g., SAM) enzyme Cyclopropane Synthase (e.g., ACC Synthase) substrate->enzyme Binds to Active Site product Enantiopure Cyclopropane Amino Acid enzyme->product Catalyzes Intramolecular Cyclization

Caption: Simplified enzymatic approach to CPAAs.

Trustworthiness: A Validating Protocol

Protocol 5: General Chemoenzymatic Synthesis Workflow This is a conceptual workflow, as specific enzyme protocols are highly substrate- and enzyme-dependent.[22]

  • Enzyme Expression & Purification: Express the desired cyclopropanation enzyme (e.g., an engineered heme protein) in a suitable host like E. coli. Purify the enzyme using standard protein chromatography techniques (e.g., Ni-NTA affinity chromatography).

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the purified enzyme, the alkene substrate (e.g., a vinyl boronic ester), and the carbene precursor (e.g., ethyl diazoacetate).

  • Biocatalysis: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37 °C) with gentle agitation. Monitor the formation of the cyclopropane product by HPLC or LC-MS.

  • Extraction: Once the reaction reaches completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification & Derivatization: Purify the enantiopure cyclopropane product by chromatography. The resulting building block can then be further modified using standard chemical reactions (e.g., Suzuki coupling of a boronic ester).[22]

Data Presentation: Performance of Enzymatic Methods

Enzyme TypeSubstrate(s)SelectivityKey AdvantageReference
Engineered Heme ProteinVinyl Boronic Ester, EDAHigh diastereo- and enantioselectivityGenerates versatile building blocks[22]
ACC SynthaseS-adenosyl-L-methionine (SAM)Enantiomerically pureNatural, highly efficient pathway[21]
Radical SAM Enzyme (TigE)Ile residues in a peptideSpecific for peptide modificationPost-translational modification[23]

Comparative Summary and Recommendations

The optimal synthetic route to a cyclopropane amino acid is highly dependent on the specific research goals.

Synthetic StrategyKey AdvantagesKey LimitationsBest For...
Simmons-Smith High reliability, good functional group tolerance, stereospecific.Requires stoichiometric zinc, can be sluggish, asymmetric control relies on substrate.Diastereoselective synthesis using chiral auxiliaries; robust, general-purpose cyclopropanation.
Metal-Catalyzed Excellent enantioselectivity possible, high turnover, broad substrate scope.Often requires hazardous diazo compounds, catalyst cost and removal can be an issue.Asymmetric synthesis of single-enantiomer CPAAs for pharmaceutical applications.
Kulinkovich Routes Access to 1-aminocyclopropanes from simple precursors (amides, nitriles).Requires stoichiometric titanium, can have moderate diastereoselectivity.Rapid construction of N-substituted or primary aminocyclopropanes.
Intramolecular Cyclization Excellent control of relative stereochemistry, often produces single diastereomers.Can require multi-step synthesis of the acyclic precursor.Synthesizing specific, complex stereoisomers where precursor stereochemistry is defined.
Enzymatic Synthesis Unparalleled stereoselectivity, green reaction conditions (aqueous, mild).Substrate scope can be limited, requires expertise in molecular biology and biocatalysis.Green chemistry approaches and producing highly enantiopure building blocks.

Final Recommendation: For researchers prioritizing asymmetric synthesis and scalability for drug discovery, transition metal-catalyzed methods with chiral ligands offer the most powerful platform. For achieving specific, complex diastereomers with absolute stereocontrol, intramolecular cyclization from a well-defined chiral precursor is often the most reliable strategy. Finally, as biocatalysis continues to evolve, enzymatic methods are poised to become a dominant strategy for the sustainable production of these valuable chiral building blocks.

References

  • Fray, D., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry, 4(16), 3113-6. [Link]

  • Fray, D., et al. (2006). Asymmetric Synthesis of Orthogonally Protected Trans-Cyclopropane Gamma-Amino Acids via Intramolecular Ring Closure. PubMed. [Link]

  • Fray, D., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. RSC Publishing. [Link]

  • El-Ghanam, A., et al. (1998). Asymmetric synthesis of protected 2-substituted cyclopropane amino acids. Australian Journal of Chemistry, 51, 127-135. [Link]

  • Zefirov, N. S., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Edmonds, A. G., et al. (2015). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Baldwin, J. E., & Black, K. A. (1981). The synthesis of a cyclopropane amino acid, trans-α-(carboxycyclopropyl)glycine, found in ackee seed. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • SynArchive. Kulinkovich Reaction. SynArchive. [Link]

  • Mountain Scholar. Asymmetric syntheses of cyclopropane-containing amino acids. Mountain Scholar. [Link]

  • Wurz, R. P., & Charette, A. B. (2005). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry. [Link]

  • Burgess, K., et al. (1994). Asymmetric Syntheses of 2,3-Methano Amino Acids. Synlett. [Link]

  • Weiss, R. S., & Chang, M. C. Y. (2015). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC - NIH. [Link]

  • Goudreau, S. R., & Charette, A. B. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. [Link]

  • Wurz, R. P., & Charette, A. B. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. ACS Publications. [Link]

  • Moody, C. J., & Taylor, R. J. (1999). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]

  • Iqbal, N., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. [Link]

  • Spletstoser, J. T. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Kansas. [Link]

  • Marzabadi, C. H., & Spilling, C. D. (2001). Synthesis of Cyclopropyl Glycosides and Their Use as Novel Glycosyl Donors. PubMed. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Miller, J. A., et al. (2005). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. PubMed. [Link]

  • Ma, D., & Zhu, W. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. PubMed. [Link]

  • Edmonds, A. G., et al. (2015). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Wu, F., & Arnold, F. H. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC - NIH. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Edmonds, A. G., et al. (2015). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Wikipedia. Simmons–Smith reaction. Wikipedia. [Link]

  • Mondal, S., & Punniyamurthy, T. (2024). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Lilla, E. A., et al. (2024). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Chemical Biology. [Link]

  • Iqbal, N., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

  • Stammer, C. H., et al. (1981). Synthesis of (.+-.)-2,3-methanovaline and (.+-.)-2,3-methanoleucine. The Journal of Organic Chemistry. [Link]

  • Long, J., et al. (2001). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters. [Link]

  • Wikipedia. Kulinkovich reaction. Wikipedia. [Link]

Sources

Stereoselective Synthesis of Cyclopropane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of Cyclopropane Derivatives: A Comparative Review Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The "Magic Methyl" of the 21st Century

In modern medicinal chemistry, the cyclopropane ring has transcended its role as a mere structural curiosity to become a cornerstone of drug design. Often termed the "magic methyl" effect, replacing a gem-dimethyl group with a cyclopropane ring can dramatically alter a drug’s metabolic stability, lipophilicity, and conformational rigidity without significantly changing steric bulk. Prominent examples include the NS5A inhibitor Ledipasvir and the DPP-4 inhibitor Saxagliptin .

For the process chemist, however, the challenge lies not in the utility of the ring, but in its construction. Stereocontrol—both diastereoselectivity (cis/trans) and enantioselectivity—is paramount. This guide objectively compares the three dominant methodologies for stereoselective cyclopropanation: Zinc Carbenoids (Simmons-Smith) , Transition Metal Catalysis (Rh/Cu) , and Metalloradical Catalysis (Co) , alongside emerging Biocatalytic approaches.

Comparative Analysis of Methodologies

Method A: Zinc Carbenoids (The Charette Modification)

Best for: Allylic Alcohols and Acid-Sensitive Substrates

The classical Simmons-Smith reaction involves the oxidative addition of zinc into a dihaloalkane to form a carbenoid. The Charette Asymmetric Cyclopropanation elevates this by using a chiral dioxaborolane ligand, enabling high enantioselectivity (>90% ee) specifically for allylic alcohols.

  • Mechanism: The reaction proceeds through a "butterfly-type" transition state where the zinc reagent coordinates to the allylic alcohol oxygen, directing the methylene delivery to one face of the alkene.

  • Key Advantage: It avoids the use of potentially explosive diazo compounds.

  • Limitation: Stoichiometric chiral reagents are often required, limiting atom economy on a kilogram scale.

Method B: Rhodium(II) Carbenoids (The Doyle/Davies Standard)

Best for: Electron-Rich Alkenes and Donor/Acceptor Carbenes

Dirhodium(II) tetracarboxylates, such as Rh₂(DOSP)₄ , catalyze the decomposition of diazo compounds to generate transient metal carbenes.[2]

  • Mechanism: Concerted asynchronous addition. The reaction is singlet-carbene mediated, meaning stereochemistry is determined by the approach of the alkene to the metal-carbene complex.

  • Key Advantage: Exceptionally low catalyst loading (down to 0.001 mol%) and high Turnover Frequencies (TOF).

  • Limitation: Poor reactivity with electron-deficient alkenes (e.g., acrylates) due to the electrophilic nature of the Rh-carbene.

Method C: Cobalt(II) Metalloradical Catalysis (The Zhang System)

Best for: Electron-Deficient Alkenes and "Impossible" Substrates

Pioneered by Peter Zhang, Co(II) porphyrin complexes operate via a fundamentally different mechanism: Metalloradical Catalysis (MRC) .

  • Mechanism: The Co(II) center transfers a carbene via a radical mechanism (1-electron process), forming a carbon-centered radical intermediate that collapses to the cyclopropane.

  • Key Advantage: Unlike Rh(II), Co(II) systems effectively cyclopropanate electron-deficient substrates (e.g., α,β-unsaturated carbonyls) and can utilize donor-substituted diazo reagents.

  • Limitation: Sensitivity to oxygen (radical quenching).

Decision Matrix & Mechanistic Pathways

Strategic Selection Workflow

The following diagram illustrates the decision logic for selecting the optimal cyclopropanation method based on substrate electronics and functional groups.

DecisionMatrix Start Substrate Analysis Q1 Is the alkene electron-rich or deficient? Start->Q1 Rich Electron-Rich (Styrenes, Vinyl Ethers) Q1->Rich No directing group Deficient Electron-Deficient (Acrylates, Enones) Q1->Deficient EWG attached Allylic Allylic Alcohol? Q1->Allylic Has -OH handle Method_Rh Rh(II) Catalysis (Rh2(DOSP)4) Rich->Method_Rh Electrophilic Carbene Method_Co Co(II) Metalloradical (Co(Por)) Deficient->Method_Co Radical Mechanism Method_Zn Zn Carbenoid (Charette/Simmons-Smith) Allylic->Method_Zn Directing Effect

Caption: Decision matrix for selecting cyclopropanation methodology based on substrate electronic properties and directing groups.

Mechanistic Contrast: Concerted vs. Radical

Understanding the mechanism is crucial for troubleshooting side reactions (e.g., C-H insertion vs. Cyclopropanation).

MechanismContrast cluster_Rh Rh(II) Concerted Pathway cluster_Co Co(II) Radical Pathway Rh_Pre Rh=C< (Singlet) TS_Rh Concerted TS (Asynchronous) Rh_Pre->TS_Rh Prod_Rh Cyclopropane (Stereoretentive) TS_Rh->Prod_Rh Co_Pre Co-C< (Triplet) Int_Co C-Radical Intermediate Co_Pre->Int_Co Prod_Co Cyclopropane (Thermodynamic Control) Int_Co->Prod_Co

Caption: Mechanistic divergence between Rh(II) concerted addition (retention of alkene geometry) and Co(II) stepwise radical addition.

Performance Comparison Data

The following table summarizes experimental performance metrics for the stereoselective cyclopropanation of styrene derivatives (benchmark substrate).

FeatureRh(II) Catalysis Co(II) Metalloradical Zn (Charette) Biocatalysis (P450)
Catalyst Type Dirhodium TetracarboxylatesCo(II) PorphyrinsEt₂Zn + Chiral LigandEngineered Heme Proteins
Typical Loading 0.01 – 1.0 mol%1.0 – 5.0 mol%Stoichiometric (1.0 equiv)0.1 – 0.5 mol%
Diazo Safety Requires slow additionCan use in situ generationN/A (Uses Diiodomethane)Aqueous/Buffer compatible
Enantioselectivity (ee) >95% (Donor/Acceptor)>90% (Acceptor only)>90% (Allylic alcohols)>99% (Specific isomers)
Diastereoselectivity (dr) High (Trans selective)High (Trans selective)High (Cis/Trans tunable)High (Tunable)
Substrate Scope Electron-Rich AlkenesElectron-Deficient & RichAllylic AlcoholsLimited (Protein engineering req.)
Atom Economy HighHighLow (Zinc waste)Very High

Detailed Experimental Protocols

Protocol A: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Target: High-throughput synthesis of trans-cyclopropanes from styrenes.

Reagents:

  • Styrene derivative (1.0 equiv)

  • Methyl styryldiazoacetate (1.2 equiv)

  • Catalyst: Rh₂(S-DOSP)₄ (0.01 mol%)

  • Solvent: Anhydrous Hexanes or DCM

Procedure:

  • Catalyst Solution: In a flame-dried Schlenk flask under argon, dissolve Rh₂(S-DOSP)₄ (catalyst) in anhydrous hexanes.

  • Substrate Addition: Add the styrene derivative to the catalyst solution.

  • Controlled Addition: Dissolve the diazo compound in hexanes. Using a syringe pump, add this solution to the reaction mixture over 1 hour at -78°C (or room temperature depending on diazo stability). Note: Slow addition is critical to prevent diazo dimerization (azine formation).

  • Completion: Stir for an additional 30 minutes. Monitor by TLC or 1H NMR for the disappearance of the diazo peak.

  • Workup: Concentrate the solvent in vacuo. Purify via silica gel flash chromatography.

Validation Check: Successful reaction is indicated by the disappearance of the characteristic diazo stretch (~2100 cm⁻¹) in IR and the appearance of high-field cyclopropyl protons (0.5–2.0 ppm) in NMR.

Protocol B: Co(II)-Catalyzed Metalloradical Cyclopropanation

Target: Cyclopropanation of electron-deficient acrylates.

Reagents:

  • Methyl Acrylate (1.0 equiv)

  • Diazo ester (1.2 equiv)

  • Catalyst: [Co(P1)] (Co(II) porphyrin) (2.0 mol%)

  • Solvent: Toluene

Procedure:

  • Inert Atmosphere: Perform all steps in a nitrogen-filled glovebox or using strict Schlenk techniques (Co(II) is sensitive to oxidation).

  • Mixing: Combine the Co(II) catalyst and methyl acrylate in toluene.

  • One-Pot Addition: Unlike Rh systems, Co(II) systems often tolerate faster addition rates. Add the diazo compound dropwise at room temperature.

  • Reaction: Stir at room temperature for 12–24 hours. The solution will typically change color as the porphyrin engages in the radical cycle.

  • Workup: Remove solvent. The residue can often be purified directly without aqueous workup to preserve sensitive functional groups.

Conclusion & Recommendations

For the medicinal chemist, the choice of method is dictated by the substrate's electronic "personality":

  • Use Rhodium (Rh) when you have electron-rich alkenes (styrenes, vinyl ethers) and require high turnover numbers. It is the industrial gold standard for scalability.

  • Use Cobalt (Co) when you must cyclopropanate electron-deficient alkenes (acrylates, amides) or require unique radical-based selectivities that polar mechanisms cannot access.

  • Use Zinc (Zn) when you have an allylic alcohol handle.[3] The directing effect provides superior stereocontrol for this specific class, despite the lower atom economy.

  • Explore Biocatalysis for late-stage diversification or when traditional metal catalysts fail to provide the required enantiomer.

References

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. (2003). A foundational review of metal-mediated cyclopropanation.

  • Metalloradical activation of α-formyldiazoacetates for the catalytic asymmetric radical cyclopropanation of alkenes. Chemical Science. (2017). Details the Co(II) radical mechanism by Peter Zhang.

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Molecules. (2023).[3] Recent review on Zinc carbenoid advances.

  • Engineered enzyme performs cyclopropanation by carbene transfer. Science. (2013). Frances Arnold's seminal work on biocatalytic cyclopropanation.

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation. ACS Catalysis. (2019). Detailed kinetic analysis of Rhodium systems.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Peptides Containing Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Specificity in Antibody Development

In the realm of antibody development, particularly for therapeutic and diagnostic applications, specificity is the cornerstone of success. When an antibody is raised against a peptide containing a novel chemical compound—be it a synthetic amino acid, a post-translational modification, or a small molecule conjugate—the potential for off-target binding, or cross-reactivity, becomes a critical concern.[1][2][3] Cross-reactivity occurs when an antibody binds to antigens other than the intended target due to structural similarities in their epitopes.[1][2][3][4][5] This phenomenon can lead to a cascade of undesirable outcomes, from unreliable experimental data to adverse off-target effects in therapeutic applications.[6]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies targeting modified peptides. We will delve into the underlying principles, compare key methodologies, and provide detailed protocols to ensure the generation of reliable and actionable data.

The "Why": Causality Behind Rigorous Cross-Reactivity Assessment

The inclusion of a novel compound within a peptide immunogen introduces unique challenges. The compound can significantly influence the peptide's conformation and electrostatic properties, thereby shaping the resulting antibody's binding characteristics. A thorough understanding of potential cross-reactivity is not merely a validation step but a fundamental aspect of risk assessment and mitigation in drug development.[7]

The primary objectives of these studies are twofold:

  • To Identify On-Target Specificity: Confirming that the antibody binds with high affinity to the intended modified peptide.

  • To Uncover and Quantify Off-Target Binding: Systematically screening for and characterizing interactions with structurally related and unrelated molecules to predict potential liabilities.

A well-designed cross-reactivity study should be a self-validating system, providing clear, interpretable results that guide the selection of the most promising antibody candidates.[8]

Strategic Approaches to Cross-Reactivity Profiling

A multi-tiered approach, combining in-silico analysis with a suite of immunoassays, provides the most comprehensive assessment of antibody specificity.

Tier 1: In-Silico and Preliminary Screening

Before embarking on extensive wet-lab experiments, computational tools can offer valuable predictive insights.

  • Sequence Homology Analysis: Utilize tools like NCBI BLAST to compare the immunogen peptide sequence against protein databases of relevant species (e.g., human, mouse).[1][2] A sequence homology of over 75% is a strong indicator of potential cross-reactivity and warrants further investigation.[1][3] This initial screen helps identify proteins with similar linear epitopes.

  • Peptide Microarrays: These arrays can be custom-synthesized to include the target modified peptide, the unmodified parent peptide, and a library of peptides with single amino acid substitutions or related modifications. This allows for a high-throughput initial screen to identify critical residues for binding and potential cross-reactivity with closely related sequences.

Tier 2: Core Immunoassays for Cross-Reactivity Determination

A combination of established immunoassays should be employed to gain a comprehensive understanding of the antibody's binding profile.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA is a powerful tool for quantifying cross-reactivity.[4] By competing the binding of the antibody to the immobilized target peptide with increasing concentrations of potential cross-reactants, the relative affinity for each can be determined.

  • Western Blotting: This technique is invaluable for assessing cross-reactivity in a more complex biological context, such as cell lysates or tissue homogenates.[4][9] It allows for the identification of off-target proteins based on their molecular weight.[9]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, which determine the binding affinity (KD).[10][11] This level of detail is crucial for ranking antibody candidates and understanding the nuances of their cross-reactive binding.[10][12][13]

Tier 3: Advanced Validation in a Biological Context

For lead antibody candidates, further validation in a more physiologically relevant setting is essential.

  • Immunohistochemistry (IHC) on Tissue Microarrays: Tissue cross-reactivity (TCR) studies using a panel of normal human tissues are a regulatory expectation for therapeutic antibodies.[7][14][15] These studies identify potential on-target, off-target, and unexpected binding in a complex biological environment.[7][14]

Comparative Analysis of Core Methodologies

Methodology Principle Strengths Limitations
Competitive ELISA Competition for antibody binding between immobilized target and soluble test antigens.[4]High-throughput, quantitative, cost-effective.Can be influenced by avidity effects, provides endpoint data.
Western Blot Separation of proteins by size, followed by antibody detection.[9]Assesses specificity in complex mixtures, provides molecular weight information.Denaturing conditions may destroy conformational epitopes, less quantitative.
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics at a sensor surface.[10]Label-free, provides detailed kinetic data (ka, kd, KD), high sensitivity.[10]Requires specialized equipment, can be sensitive to buffer conditions.
Immunohistochemistry (TCR) Detection of antibody binding in tissue sections.[14]Provides data in a native biological context, identifies tissue-specific binding.Lower throughput, interpretation can be complex.[14]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard competitive ELISA to determine the percentage of cross-reactivity of an antibody with related peptides.

Materials:

  • High-binding 96-well microplates

  • Target peptide (with the novel compound)

  • Potential cross-reacting peptides

  • Antibody of interest

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target peptide at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[16]

  • Competition:

    • Prepare a series of dilutions for both the target peptide (standard) and the potential cross-reacting peptides in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with each dilution of the standard and test peptides for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the log of the standard peptide concentration.

    • Determine the IC50 value (the concentration of peptide that causes 50% inhibition of antibody binding) for the standard and each test peptide.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Peptide / IC50 of Test Peptide) x 100

Protocol 2: Western Blot for Specificity in Cell Lysates

This protocol is designed to assess the antibody's specificity against a complex protein mixture.

Materials:

  • Cell lysates (from cells expressing and not expressing the target, if applicable)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentration.

  • SDS-PAGE: Separate the proteins in the lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands. A specific antibody should ideally show a single band at the expected molecular weight of the target protein. Any additional bands may indicate cross-reactivity.

Protocol 3: Peptide Competition Assay for Western Blot

This assay confirms the specificity of the band observed in a Western blot.[17]

Procedure:

  • Follow the Western Blot protocol above, but with a crucial pre-incubation step.

  • Pre-incubation: Before incubating the primary antibody with the membrane, pre-incubate the antibody with a molar excess of the immunizing peptide for 1-2 hours at room temperature.[17]

  • Parallel Blot: Run a parallel blot where the primary antibody is not pre-incubated with the peptide.

  • Analysis: The specific band corresponding to the target protein should disappear or be significantly reduced in the blot where the antibody was pre-incubated with the competing peptide.

Visualizing the Workflow and Concepts

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_tier1 Tier 1: In-Silico & Preliminary Screening cluster_tier2 Tier 2: Core Immunoassays cluster_tier3 Tier 3: Advanced Validation in_silico In-Silico Analysis (BLAST, etc.) peptide_array Peptide Microarray in_silico->peptide_array Identifies potential cross-reactants elisa Competitive ELISA peptide_array->elisa Informs ELISA design western Western Blot elisa->western Quantifies cross-reactivity spr Surface Plasmon Resonance western->spr Confirms specificity in complex mixtures ihc Immunohistochemistry (Tissue Microarrays) spr->ihc Provides detailed kinetic data final_assessment Final Candidate Selection ihc->final_assessment Validates in a biological context

Caption: A tiered approach to antibody cross-reactivity assessment.

Principle of Competitive ELISA

Competitive_ELISA cluster_high_signal Low Cross-Reactant Concentration cluster_low_signal High Cross-Reactant Concentration antibody1 Ab target1 Target antibody1->target1 well1 Plate Well antibody2 Ab cross_reactant Cross- Reactant antibody2->cross_reactant target2 Target well2 Plate Well

Sources

comparative analysis of enzyme inhibition by different cyclopropane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of the Cyclopropane Moiety

In medicinal chemistry, the cyclopropane ring is a "privileged structure" that serves two distinct, often opposing, strategic roles. For the drug development professional, understanding these roles is critical for lead optimization:

  • The Reactive Warhead (Mechanism-Based Inactivation): Leveraging the inherent ring strain (~27.5 kcal/mol) to drive radical ring-opening reactions. This is the primary mechanism for LSD1 inhibitors and a source of toxicity in Cytochrome P450 interactions.

  • The Structural Anchor (Rigidification): utilizing the ring's

    
    -like character and rigidity to constrain peptide backbones or orient substituents into specific hydrophobic pockets without covalent modification. This is exemplified by HCV NS3/4A protease inhibitors .[1]
    

This guide compares these two modalities, providing experimental data and protocols to distinguish between reversible binding and irreversible inactivation.

Mechanism-Based Inactivation: The Reactive Warhead

Core Mechanism: Single Electron Transfer (SET)

In this modality, the cyclopropane analog acts as a suicide substrate. The enzyme attempts to oxidize the inhibitor, triggering a Single Electron Transfer (SET) event. The resulting radical cation is unstable; the cyclopropane ring opens, forming a reactive alkyl radical that covalently binds to the enzyme's active site (often the flavin cofactor or a heme porphyrin).

Visualization: Radical Ring Opening Pathway

The following diagram illustrates the mechanism of action for Tranylcypromine (TCP) derivatives against LSD1 (Flavin-dependent).

SET_Mechanism Substrate Cyclopropane Inhibitor (e.g., Tranylcypromine) Complex E-I Complex Substrate->Complex Binding (Ki) Enzyme Active Enzyme (FAD/Heme) Enzyme->Complex Radical Radical Cation (Ring Opening) Complex->Radical SET (Oxidation) Adduct Covalent Adduct (N5-Flavin/Heme) Radical->Adduct Covalent Bond Formation Inactivated Irreversibly Inactivated Enzyme Adduct->Inactivated kinact

Caption: The pathway of mechanism-based inactivation via Single Electron Transfer (SET) and subsequent ring opening.

Comparative Case Study: LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a key target in oncology.[2][3][4][5][6] Early inhibitors were based on Tranylcypromine (TCP) , a non-selective MAO inhibitor. Second-generation analogs modify the phenyl ring or the amine to enhance potency and selectivity.

Table 1: Comparative Potency of Cyclopropane-Based LSD1 Inhibitors

CompoundStructure ClassMechanismLSD1 IC50 (nM)MAO-A IC50 (µM)Selectivity Ratio (MAO/LSD1)
Tranylcypromine (TCP) UnsubstitutedIrreversible (Covalent)20,7002.5~0.1 (Non-selective)
ORY-1001 (Iadademstat) N-substituted TCPIrreversible (Covalent)~20>100>5,000
GSK-2879552 Substituted TCPIrreversible (Covalent)~20>100>5,000
SP-2509 Non-cyclopropane*Reversible13N/AHigh

Note: SP-2509 is included as a reversible reference standard. Data aggregated from comparative studies [6, 11].

Key Insight: The substitution on the amine or phenyl ring of the cyclopropane scaffold (as seen in ORY-1001) does not prevent the ring-opening mechanism but drastically improves steric fit into the large LSD1 substrate cleft, reducing off-target binding to the smaller MAO active sites.

Structural Rigidification: The Bioisostere Anchor

Core Mechanism: Conformational Constraint

Here, the cyclopropane ring is not intended to open. Instead, it serves as a rigid linker that locks the molecule into a bioactive conformation (pre-organization), reducing the entropic penalty of binding. This is crucial in HCV NS3/4A protease inhibitors , where a vinylcyclopropane moiety fits precisely into the S1' subsite.

Comparative Case Study: HCV Protease Inhibitors

The evolution from linear peptides to macrocycles utilized the cyclopropane moiety to improve potency and metabolic stability.

Table 2: Impact of Cyclopropane Moiety on HCV NS3/4A Inhibition

CompoundRole of CyclopropaneKi / EC50 (nM)Structural Benefit
Linear Peptides NoneHigh µMHigh entropic penalty upon binding.
Simeprevir P1 Moiety (Vinylcyclopropane)Ki: 0.5Interactions with S1' pocket; macrocyclization constraint.
Grazoprevir P1-P3 LinkerKi: 0.1Rigidifies macrocycle; improves resistance profile.
Glecaprevir P1 MoietyEC50: ~0.85High barrier to resistance; broad genotype coverage.

Key Insight: In these drugs, the cyclopropane ring remains intact. Metabolic studies show that if the ring opens (e.g., by CYP attack), it leads to clearance rather than target inhibition. Therefore, steric bulk is often added to protect the cyclopropane from metabolic oxidation [4, 5].

Experimental Protocol: Determining and

For cyclopropane-based suicide inhibitors (Type 1), reporting an IC50 is insufficient because potency is time-dependent.[7] You must determine the inactivation rate constant (


) and the affinity constant (

).[8]
Workflow Visualization

The following DOT diagram outlines the critical "dilution method" protocol to distinguish reversible from irreversible inhibition.

Kinact_Protocol Step1 1. Pre-Incubation [E] + [I] (varying conc) + NADPH (if CYP) Step2 2. Time Points Aliquot at t = 0, 5, 10, 20, 30 min Step1->Step2 Step3 3. Dilution Step Dilute 1:50 into Substrate Mix (Prevents reversible inhibition) Step2->Step3 Step4 4. Measure Activity Velocity (v) vs. Pre-incubation time Step3->Step4 Step5 5. Data Analysis Plot ln(% Remaining Activity) vs. Time Slope = -k_obs Step4->Step5 Step6 6. Kitz-Wilson Plot Plot 1/k_obs vs. 1/[I] y-int = 1/k_inact; x-int = -1/K_I Step5->Step6

Caption: Step-by-step workflow for determining kinetic parameters of mechanism-based inactivation.

Detailed Methodology
  • Preparation: Prepare 5-7 concentrations of the cyclopropane inhibitor (0.1x to 10x estimated

    
    ).
    
  • Primary Incubation: Incubate Enzyme (e.g., LSD1 or CYP microsomes) with Inhibitor in buffer. For CYPs, NADPH must be present to initiate the SET mechanism.

  • Time-Course Aliquoting: At defined intervals (0, 5, 10, 20, 30 min), remove an aliquot.

  • Critical Dilution: Dilute the aliquot at least 20-50 fold into a secondary mixture containing a saturating concentration of the native substrate.

    • Why? This dilution lowers the concentration of unbound inhibitor below its reversible

      
      , ensuring that any observed inhibition is due to the covalent (irreversible) adduct formed during the primary incubation.
      
  • Analysis:

    • Calculate

      
       for each inhibitor concentration from the slope of 
      
      
      
      vs. Time.
    • Fit

      
       vs. 
      
      
      
      using the Kitz-Wilson equation:
      
      

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Chemical Research in Toxicology. (2021).[9] Link

  • Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Journal of the American Chemical Society. Link

  • A Comparative Guide to LSD1 Inhibitors. BenchChem. Link

  • Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structure Activity Relationship. Current Topics in Medicinal Chemistry. Link

  • Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters. (2008).[1][10] Link

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. European Journal of Medicinal Chemistry. Link

  • Kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Link

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Link

  • Time Dependent Inhibition, LC-MS/MS Detection (Ki/Kinact Determination). AMRI. Link

  • Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. Journal of Medicinal Chemistry. Link

  • Representative structures of reported LSD1 inhibitors. ResearchGate. Link

Sources

A Comparative Guide to the Conformational Rigidity of Cyclopropane and Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. Constrained amino acids, particularly those incorporating small carbocyclic rings, offer a powerful tool to rigidify peptide backbones and orient pharmacophoric groups with precision. This guide provides an in-depth comparison of the conformational rigidity of cyclopropane and cyclobutane amino acids, supported by experimental data and computational analyses, to inform their strategic application in medicinal chemistry.

The Foundation of Rigidity: Understanding Ring Strain

The conformational behavior of cyclopropane and cyclobutane is fundamentally dictated by ring strain, which is a combination of angle strain and torsional strain.

Cyclopropane: The three carbon atoms of a cyclopropane ring are necessarily planar, resulting in C-C-C bond angles of 60°.[1][2][3] This severe deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons leads to significant angle strain .[4][5] Furthermore, the planar geometry forces all neighboring C-H bonds into an eclipsed conformation, introducing substantial torsional strain .[1][2][4][6] The total ring strain in cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol).[3] This high degree of strain makes the cyclopropane ring conformationally rigid, as there are no alternative puckered conformations available to alleviate this strain.[4][7]

Cyclobutane: A planar conformation of cyclobutane would have internal bond angles of 90°, still a significant deviation from the ideal 109.5°. To alleviate the resulting angle and torsional strain from eclipsed hydrogens, cyclobutane adopts a puckered or "butterfly" conformation.[1][2][5] In this non-planar arrangement, one carbon atom is bent out of the plane of the other three by about 25°.[2][5] This puckering slightly increases angle strain but significantly reduces torsional strain as the C-H bonds become more staggered.[1][2][3] The total ring strain in cyclobutane is slightly less than that of cyclopropane, at about 110 kJ/mol (26.4 kcal/mol).[3] While more flexible than cyclopropane, the energy barrier for ring inversion in monosubstituted cyclobutanes is relatively low, typically between 1.8 and 2.0 kcal/mol.[8]

Conformational Preferences of Cycloalkane Amino Acids

The incorporation of amino and carboxylic acid functionalities onto these rings further influences their conformational landscape.

Cyclopropane Amino Acids (CPAs): The inherent rigidity of the cyclopropane ring is transferred to the amino acid scaffold. The substituents are locked into specific spatial orientations, which can be either cis or trans to each other. This fixed geometry severely restricts the rotation of the bonds connecting the amino and carboxyl groups to the ring.[9] This "cyclopropylic strain" between substituents on the ring and adjacent atoms further limits conformational freedom.[9] Consequently, CPAs are highly effective at inducing specific secondary structures, such as turns and helices, when incorporated into peptides.[10] Their rigid nature also imparts metabolic stability and resistance to enzymatic degradation, making them valuable in drug design.[11]

Cyclobutane Amino Acids (CBAs): The puckered nature of the cyclobutane ring allows for more conformational possibilities compared to cyclopropane. Substituents can occupy either axial or equatorial positions, and the ring can undergo inversion between two puckered conformations.[8] However, the energy difference between these conformers and the barrier to interconversion can be influenced by the nature and position of the substituents. For instance, a substituent at the C2 position of a cyclobutane-α-amino acid can modulate the ring-puckering preference.[8][12] While less rigid than CPAs, CBAs still offer a significant degree of conformational constraint compared to their acyclic counterparts and have been shown to promote folded conformations in peptides.[8]

FeatureCyclopropane Amino AcidsCyclobutane Amino Acids
Ring Conformation Planar and rigidPuckered ("butterfly"), flexible
Primary Strain High angle and torsional strainModerate angle and torsional strain
Conformational Flexibility Highly restrictedLimited flexibility via ring puckering
Substituent Orientation Fixed cis or transAxial and equatorial positions
Impact on Peptides Strong induction of specific secondary structuresPromotes folded conformations

Experimental and Computational Approaches to Determine Conformational Rigidity

A combination of experimental techniques and computational methods is crucial for a comprehensive understanding of the conformational preferences of these constrained amino acids.[8][12][13]

Experimental Methodologies

1. X-Ray Crystallography: This technique provides a definitive three-dimensional structure of a molecule in its crystalline state.[14][15][16] For both CPAs and CBAs, X-ray crystallography can precisely determine bond lengths, bond angles, and the relative orientation of substituents, offering a static snapshot of the preferred conformation in the solid state.[17][18] It is the gold standard for determining the absolute configuration of chiral molecules.[19]

Experimental Protocol: Single-Crystal X-Ray Diffraction

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement crystal_growth Grow single crystal crystal_selection Select suitable crystal crystal_growth->crystal_selection crystal_mounting Mount on goniometer crystal_selection->crystal_mounting diffraction Diffraction by crystal crystal_mounting->diffraction xray_source X-ray source xray_source->diffraction detector Detect diffraction pattern diffraction->detector data_processing Process raw data detector->data_processing phase_problem Solve phase problem data_processing->phase_problem model_building Build electron density map phase_problem->model_building refinement Refine atomic model model_building->refinement validation Validate final structure refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for small molecule X-ray crystallography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.[20] By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, one can deduce the through-space proximity of atoms and dihedral angles, providing insights into the dynamic conformational equilibrium.[21][22][23] For CBAs, variable temperature NMR can be used to study the kinetics of ring inversion.

Experimental Protocol: NMR-Based Conformational Analysis

G sample_prep Sample Preparation (dissolve in deuterated solvent) nmr_exp Acquire NMR Spectra (1D, 2D COSY, NOESY, etc.) sample_prep->nmr_exp data_proc Process Spectra (phasing, baseline correction) nmr_exp->data_proc peak_assign Assign Resonances data_proc->peak_assign extract_params Extract Conformational Restraints (NOEs, coupling constants) peak_assign->extract_params structure_calc Structure Calculation (distance geometry, molecular dynamics) extract_params->structure_calc ensemble_analysis Analyze Conformational Ensemble structure_calc->ensemble_analysis

Caption: NMR workflow for solution-state conformational analysis.

Computational Methodologies

1. Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and the energy barriers between them.[8][24] This allows for the determination of the most stable conformers and the exploration of the potential energy surface.[25]

2. Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's conformational behavior over time in a simulated environment (e.g., in solution).[25][26] By simulating the movements of atoms, MD can reveal the accessible conformations and the transitions between them, offering a powerful complement to the static picture from X-ray crystallography and the time-averaged view from NMR.[27][28]

Computational Protocol: Molecular Dynamics Simulation

G initial_structure Generate Initial Structure (from crystal structure or modeling) force_field Assign Force Field Parameters initial_structure->force_field solvation Solvate in a Water Box force_field->solvation minimization Energy Minimization solvation->minimization equilibration System Equilibration (NVT, NPT ensembles) minimization->equilibration production_run Production MD Simulation equilibration->production_run trajectory_analysis Analyze Trajectory (RMSD, dihedral angles, clustering) production_run->trajectory_analysis

Caption: General workflow for a molecular dynamics simulation.

Conclusion: Strategic Application in Drug Design

The choice between cyclopropane and cyclobutane amino acids in drug design depends on the desired level of conformational constraint.

  • Cyclopropane amino acids are ideal for applications requiring a high degree of rigidity and precise positioning of side chains. Their fixed geometry can be exploited to lock a peptide into a specific bioactive conformation, potentially increasing potency and metabolic stability.[10][11]

  • Cyclobutane amino acids offer a balance between conformational restriction and some degree of flexibility. This can be advantageous when a slight conformational adaptation is required for optimal binding to a biological target. The ability of the cyclobutane ring to pucker allows for a more nuanced control over the peptide backbone conformation.[8]

By understanding the fundamental differences in their conformational rigidity, supported by robust experimental and computational characterization, researchers can strategically employ these valuable building blocks to design next-generation therapeutics with enhanced properties.

References

  • Álvarez-García, A., Jiménez, A. I., Cativiela, C., & Corzana, F. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Álvarez-García, A., Jiménez, A. I., Cativiela, C., & Corzana, F. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Álvarez-García, A., Jiménez, A. I., Cativiela, C., & Corzana, F. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Bennion, B. J., Be, N. A., McNerney, M. W., & Cosman, M. (2015). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. Journal of computer-aided molecular design, 29(2), 187–205. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • van den Berg, T. A., et al. (2002). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 124(45), 13508–13518. [Link]

  • Barone, V., et al. (2013). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation, 9(4), 1857–1873. [Link]

  • van den Berg, T. A., et al. (2002). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 124(45), 13508–13518. [Link]

  • University of Wisconsin-Platteville. (n.d.). CYCLOPROPANE RING STRAIN. [Link]

  • International Journal of Creative Research Thoughts. (2024). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • bioRxiv. (2023). A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins. [Link]

  • ResearchGate. (2025). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. [Link]

  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural.... [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2021). Methods of probing the interactions between small molecules and disordered proteins. Essays in biochemistry, 65(3), 449–463. [Link]

  • ResearchGate. (n.d.). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Current opinion in chemical biology. (2005). Computational techniques for efficient conformational sampling of proteins. [Link]

  • Chemistry, an Asian journal. (2018). Exploring Helical Folding in Oligomers of Cyclopentane-Based ε-Amino Acids: A Computational Study. [Link]

  • International journal of molecular sciences. (2024). Molecular Dynamics Simulations Suggest That Side-Chain Motions of Charged Amino Acids Determine Long-Range Effects in Proteins: An Egg of Coulomb. [Link]

  • Journal of Chemical Theory and Computation. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. [Link]

  • Physical chemistry chemical physics : PCCP. (2021). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. [Link]

  • ResearchGate. (n.d.). Configuration and conformation of a cyclopropane peptide. [Link]

  • OpenStax. (2023). 4.4 Conformations of Cycloalkanes. [Link]

  • Organic letters. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
  • The Journal of organic chemistry. (2014). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Reddit. (2022). What is the most stable conformation of cyclopropane and cyclobutane?. [Link]

  • ResearchGate. (2000). ChemInform Abstract: Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide.. [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Angewandte Chemie (International ed. in English). (2018). Absolute Configuration of Small Molecules by Co-Crystallization. [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • Grisci, B. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • eLife. (n.d.). Unraveling the Molecular Mechanisms of ABHD5 Membrane Targeting. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. [Link]

  • Frontiers in molecular biosciences. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-(aminomethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for the handling, use, and disposal of Methyl 1-(aminomethyl)cyclopropanecarboxylate. As a compound of interest in research and development, particularly in the synthesis of potential therapeutics, its unique structure—combining a reactive primary amine, an ester, and a strained cyclopropane ring—necessitates a rigorous and informed approach to safety.[1][2] The toxicological properties of this specific molecule are not exhaustively documented; therefore, a conservative approach is mandated, treating it as a substance with significant potential hazards.[3] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage these risks effectively, ensuring personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice.[3] Based on the functional groups present and data from structurally similar compounds like Methyl cyclopropanecarboxylate, we can infer a multi-faceted hazard profile.

  • Dermal Toxicity and Irritation: The presence of a primary amine and the ester functionality suggests a high potential for skin irritation and sensitization. Analogs are classified as toxic in contact with skin.[4][5] Direct contact must be avoided at all times.

  • Eye Damage: Amines and esters can be severely irritating or corrosive to the eyes.[4] Any splash could result in serious, irreversible damage.

  • Respiratory Irritation: While the volatility may be low, aerosols or dusts can be generated during handling, which may cause respiratory irritation.[6]

  • Flammability: Similar small molecule esters are highly flammable, posing a fire and explosion risk, especially when handled near ignition sources.[4][5][7] Vapors can form explosive mixtures with air.

  • Biological Activity: Derivatives of (aminomethyl)cyclopropanecarboxylic acid are biologically active, with some developed as potential antidepressants.[1] This inherent bioactivity underscores the need to prevent systemic exposure. Furthermore, metabolites of related cyclopropane structures have been implicated in idiosyncratic toxicity, highlighting the potential for unforeseen biological effects.[8]

Potential Hazard Description Primary Routes of Exposure
Acute Dermal Toxicity Toxic upon skin contact; may cause irritation or chemical burns.[4][5]Skin Contact
Serious Eye Damage Causes serious eye irritation and potential for irreversible damage.[4][5]Eye Contact
Flammability Highly flammable liquid and vapor; vapors may cause a flash fire.[4][7]Inhalation, Skin Contact
Ingestion Hazard Harmful if swallowed.[4]Ingestion
Respiratory Irritation May cause respiratory system irritation if inhaled as a vapor or aerosol.[6]Inhalation
Unknown Chronic Effects The long-term toxicological properties have not been fully investigated.[9]All routes

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, collective measures to reduce risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical essential? Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Can a safer alternative be used? Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative Isolating the hazard PPE Personal Protective Equipment (PPE) (Least Effective - Last Line of Defense) Administrative->PPE Changing how people work

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)cyclopropanecarboxylate
Reactant of Route 2
Methyl 1-(aminomethyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.